Omadacycline tosylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLDSXNLUZXVTF-XGLFQKEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027686 | |
| Record name | Omadacycline tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075240-43-5 | |
| Record name | Omadacycline tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075240435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omadacycline tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OMADACYCLINE TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5658Y89YCD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Omadacycline Tosylate's Mechanism of Action on the 30S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omadacycline, a first-in-class aminomethylcycline antibiotic, represents a significant advancement in combating bacterial infections, particularly those caused by tetracycline-resistant pathogens. Its efficacy stems from a potent and specific interaction with the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning omadacycline's action, supported by quantitative data, detailed experimental methodologies, and structural insights. Key to its enhanced activity are chemical modifications at the C7 and C9 positions of the tetracycline scaffold, which enable omadacycline to overcome common tetracycline resistance mechanisms, namely efflux pumps and ribosomal protection proteins. This document consolidates current knowledge to serve as a comprehensive resource for researchers and professionals in the field of antibiotic drug development.
Introduction
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with robust mechanisms of action. Omadacycline tosylate, a semisynthetic derivative of minocycline, has emerged as a promising therapeutic agent with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria.[1][2] Unlike earlier tetracyclines, omadacycline was specifically engineered to evade the two primary mechanisms of tetracycline resistance: active efflux of the drug from the bacterial cell and protection of the ribosome from drug binding.[1] This guide delves into the core of omadacycline's antibacterial activity – its precise interaction with the 30S ribosomal subunit.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Omadacycline, like other members of the tetracycline class, exerts its bacteriostatic or bactericidal effect by inhibiting bacterial protein synthesis.[3][4] This inhibition is achieved through high-affinity binding to the 30S ribosomal subunit, a key component of the bacterial translation machinery.
Binding to the Primary Tetracycline Binding Site
Biophysical and structural studies have confirmed that omadacycline binds to the primary tetracycline binding site on the 30S ribosomal subunit.[5][6] This site is located in a cleft formed by the 16S rRNA, specifically involving helices h31, h34, h39, and h40. By occupying this critical position, omadacycline physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the ribosomal A-site.[7] This blockage prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein elongation and ultimately bacterial growth.
Structural Insights from Cryo-Electron Microscopy
The high-resolution cryo-electron microscopy (cryo-EM) structure of omadacycline bound to the Escherichia coli 70S ribosome (PDB ID: 8CA7) provides a detailed view of its interactions within the 30S subunit.[8] These structural data reveal the precise orientation of omadacycline in the binding pocket and highlight the key nucleotide and amino acid residues involved in its binding.
The aminomethylcylcine core of omadacycline establishes a network of hydrogen bonds and van der Waals interactions with conserved nucleotides of the 16S rRNA. The modifications at the C7 and C9 positions are crucial for its enhanced activity and ability to overcome resistance. The C9 aminomethyl side chain, a defining feature of omadacycline, makes additional contacts within the binding site, contributing to its high binding affinity.[9]
Overcoming Tetracycline Resistance
A key advantage of omadacycline is its ability to remain active against bacteria that have developed resistance to older tetracyclines. This is primarily due to its structural modifications that circumvent the two major resistance mechanisms.
Evasion of Efflux Pumps
Tetracycline efflux pumps, such as Tet(K) and Tet(L), are membrane proteins that actively transport tetracycline antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target. The C7 modification on the D-ring of omadacycline is thought to sterically hinder its recognition and transport by these efflux pumps.[1]
Overcoming Ribosomal Protection Proteins
Ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), are GTP-dependent proteins that bind to the ribosome and dislodge tetracycline from its binding site, allowing protein synthesis to resume. The C9 aminomethyl substitution on omadacycline is critical for overcoming this resistance mechanism.[1] It is hypothesized that this modification provides additional anchor points within the ribosomal binding pocket, increasing the energy required for RPP-mediated dislodging.
Quantitative Data
The following tables summarize key quantitative data related to the activity of omadacycline.
Table 1: Ribosome Binding Affinity
| Compound | Assay Type | Ribosome Source | IC50 (µM) | Reference |
| Omadacycline | [3H]Tetracycline Competition | E. coli 70S | 1.96 ± 0.01 | [4] |
| Minocycline | [3H]Tetracycline Competition | E. coli 70S | 1.63 ± 0.01 | [4] |
IC50 values represent the concentration of the unlabeled competitor required to inhibit 50% of the binding of [3H]tetracycline.
Table 2: In Vitro Activity of Omadacycline Against Tetracycline-Resistant Strains
| Organism | Resistance Mechanism | Omadacycline MIC90 (µg/mL) | Tetracycline MIC90 (µg/mL) | Doxycycline MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | tet(K) - efflux | 0.5 | >32 | 16 | [10] |
| Staphylococcus aureus | tet(M) - ribosomal protection | 0.5 | >32 | 16 | [10] |
| Enterococcus faecalis | tet(M) - ribosomal protection | 0.25 | >32 | 8 | [10] |
| Enterococcus faecium | tet(M) - ribosomal protection | 0.12 | >32 | 8 | [10] |
| Streptococcus pneumoniae | tet(M) - ribosomal protection | 0.12 | >16 | 16 | [10] |
MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the mechanism of action of omadacycline.
Ribosome Binding Competition Assay
Objective: To determine the relative binding affinity of omadacycline to the bacterial ribosome.
Methodology:
-
Preparation of Ribosomes: 70S ribosomes are purified from a suitable bacterial strain (e.g., E. coli) through differential centrifugation and sucrose density gradient centrifugation.
-
Radiolabeling: A known tetracycline antibiotic, such as tetracycline or minocycline, is radiolabeled with tritium ([3H]).
-
Competition Reaction: A fixed concentration of radiolabeled tetracycline is incubated with purified 70S ribosomes in the presence of increasing concentrations of unlabeled omadacycline.
-
Separation of Bound and Unbound Ligand: The reaction mixture is filtered through a nitrocellulose membrane, which retains the ribosome-ligand complexes.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of bound radiolabeled tetracycline is plotted against the concentration of omadacycline. The IC50 value is determined by fitting the data to a one-site competitive binding model.[4]
In Vitro Transcription-Translation (IVTT) Assay
Objective: To assess the inhibitory effect of omadacycline on bacterial protein synthesis in a cell-free system.
Methodology:
-
Preparation of Cell-Free Extract: An S30 cell-free extract is prepared from a bacterial strain (e.g., E. coli), which contains all the necessary components for transcription and translation.
-
Template DNA: A plasmid DNA containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter is used as the template.
-
Reaction Mixture: The cell-free extract is combined with the template DNA, amino acids (including a radiolabeled amino acid like [35S]-methionine), and an energy source (ATP and GTP).
-
Inhibition: Omadacycline is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for transcription and translation to occur.
-
Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid (e.g., by trichloroacetic acid precipitation followed by scintillation counting) or by measuring the activity of the reporter enzyme.
-
Data Analysis: The percentage of protein synthesis inhibition is plotted against the concentration of omadacycline to determine the IC50 value.
Chemical Footprinting
Objective: To identify the specific nucleotides in the 16S rRNA that interact with omadacycline.
Methodology:
-
Complex Formation: Purified 70S ribosomes are incubated with omadacycline to allow for binding.
-
Chemical Probing: The ribosome-omadacycline complex is treated with a chemical probe that modifies rRNA bases. Common probes include dimethyl sulfate (DMS), which methylates adenines and cytosines that are not involved in base-pairing or tertiary interactions.
-
RNA Extraction and Primer Extension: The 16S rRNA is extracted, and a radiolabeled primer complementary to a downstream sequence is annealed. Reverse transcriptase is used to synthesize a cDNA copy of the rRNA. The enzyme will stop at the modified bases.
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Gel Electrophoresis: The cDNA products are separated by size on a denaturing polyacrylamide gel.
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Analysis: The positions of the stops in the primer extension reaction correspond to the modified bases. By comparing the modification pattern in the presence and absence of omadacycline, nucleotides that are protected from modification by the binding of the drug can be identified. These protected nucleotides constitute the "footprint" of omadacycline on the 16S rRNA.[11]
Conclusion
This compound's mechanism of action is a well-defined process centered on its high-affinity binding to the primary tetracycline binding site on the bacterial 30S ribosomal subunit. This interaction effectively stalls protein synthesis, leading to the inhibition of bacterial growth. The chemical ingenuity in its design, particularly the modifications at the C7 and C9 positions, allows it to successfully overcome prevalent tetracycline resistance mechanisms. The quantitative data from binding and susceptibility assays, coupled with detailed structural information from cryo-EM studies, provide a robust understanding of its efficacy. This comprehensive knowledge base is invaluable for the ongoing development of novel antibiotics and for optimizing the clinical application of omadacycline in an era of increasing antimicrobial resistance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. search.library.nyu.edu [search.library.nyu.edu]
- 7. mdpi.com [mdpi.com]
- 8. 8CA7: Omadacycline and spectinomycin bound to the 30S ribosomal subunit head [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
In vitro activity of omadacycline against gram-positive and gram-negative pathogens
Omadacycline, a novel aminomethylcycline antibiotic, demonstrates potent in vitro activity against a broad spectrum of clinically significant Gram-positive and Gram-negative bacterial pathogens, including many multidrug-resistant strains. This technical guide provides a comprehensive overview of its in vitro efficacy, presenting key quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of the experimental workflow. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.
Omadacycline is the first 9-aminomethylcycline to be developed for clinical use and is available in both intravenous and oral formulations.[1][2] It is approved by the United States Food and Drug Administration (FDA) for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[3][4] Its mechanism of action involves binding to the 30S ribosomal subunit, which inhibits bacterial protein synthesis.[5] A key advantage of omadacycline is its ability to overcome common tetracycline resistance mechanisms, such as ribosomal protection and efflux pumps.[1][2][3]
In Vitro Susceptibility Data
The following tables summarize the in vitro activity of omadacycline against a wide range of Gram-positive and Gram-negative bacterial isolates, as measured by minimum inhibitory concentration (MIC) values. The data, presented as MIC50 and MIC90 (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively), has been compiled from various surveillance studies and publications.
Gram-Positive Pathogens
Omadacycline exhibits robust activity against a variety of Gram-positive bacteria, including resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][6]
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (all) | 689 | 0.12 | 0.25 |
| Staphylococcus aureus (MRSA) | 299 | 0.12 | 0.5 |
| Staphylococcus aureus (MSSA) | 100 | 0.12 | 0.12 |
| Coagulase-negative staphylococci | - | 0.12 | 0.5 |
| Streptococcus pneumoniae | - | 0.06 | 0.12 |
| Penicillin-resistant S. pneumoniae | - | 0.06 | 0.12 |
| Beta-hemolytic streptococci | - | 0.06 | 0.12 |
| Viridans group streptococci | - | <0.03 | 0.06 |
| Enterococcus faecalis | - | 0.12 | 0.25 |
| Vancomycin-resistant E. faecalis | - | 0.25 | - |
| Enterococcus faecium | - | 0.06 | 0.12 |
| Vancomycin-resistant E. faecium | - | 0.12 | - |
| Bacillus anthracis | 53 | 0.015 | 0.03 |
Data compiled from multiple sources.[7][8][9][10][11][12][13]
Gram-Negative Pathogens
Omadacycline has also demonstrated in vitro activity against a range of Gram-negative bacteria, including common respiratory and urinary tract pathogens.[14] However, it shows limited activity against Proteus spp., Providencia spp., Morganella spp., and Pseudomonas spp.[10]
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | - | 0.5-2 | 2-16 |
| ESBL-producing E. coli | - | 2-4 | 4->32 |
| Klebsiella pneumoniae | - | 2-4 | 8->32 |
| ESBL-producing K. pneumoniae | - | 4-8 | >32 |
| Klebsiella oxytoca | - | 1 | 2-4 |
| Enterobacter cloacae | - | 2 | 4 |
| Citrobacter spp. | - | 1 | 4 |
| Haemophilus influenzae | - | 0.5 | 1-2 |
| Moraxella catarrhalis | - | ≤0.12-0.25 | 0.25 |
| Acinetobacter baumannii | - | - | 8 |
| Yersinia pestis | - | - | 1 |
Data compiled from multiple sources.[7][10][14][15][16][17]
Experimental Protocols
The in vitro activity data for omadacycline is primarily generated through broth microdilution susceptibility testing, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][14][18]
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test organism grown on appropriate agar medium.
- Antimicrobial Agent: Omadacycline powder of known potency.
- Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).
- Microtiter Plates: Sterile 96-well microtiter plates.
- Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard.
2. Experimental Procedure:
- Serial Dilution: Prepare serial twofold dilutions of omadacycline in CAMHB in the microtiter plates. The final concentrations should span a range appropriate for the expected MIC of the test organism.
- Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
- Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of omadacycline that completely inhibits visible growth.
3. Quality Control:
- Concurrent testing of CLSI-recommended quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) should be performed to ensure the accuracy and reproducibility of the results.[19]
Visualizations
The following diagrams illustrate the experimental workflow for determining the in vitro activity of omadacycline.
Caption: Workflow for MIC Determination.
References
- 1. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of omadacycline, a novel aminomethylcycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of omadacycline against bacterial isolates from bone/joint infections and rare pathogens in the SENTRY antimicrobial surveillance program (2015-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrum of Antimicrobial Activity of NUZYRA® (omadacycline) [nuzyra.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Antimicrobial activity of omadacycline in vitro against bacteria isolated from 2014 to 2017 in China, a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmilabs.com [jmilabs.com]
- 14. jmilabs.com [jmilabs.com]
- 15. In Vitro Activity of Omadacycline and Comparator Antibiotics against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Urinary Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activity of Omadacycline and Comparator Antibiotics against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Urinary Isolates [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. researchopenworld.com [researchopenworld.com]
- 19. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
Omadacycline's Frontline Assault on Drug-Resistant Bacteria: A Technical Overview of Initial Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. In the face of dwindling therapeutic options, the development of novel antibiotics with activity against these resilient pathogens is of paramount importance. Omadacycline, a first-in-class aminomethylcycline, has emerged as a promising agent in this ongoing battle. This technical guide provides an in-depth analysis of the initial studies evaluating omadacycline's efficacy against a spectrum of drug-resistant bacteria. We will delve into the quantitative data from in vitro and in vivo studies, detail the experimental protocols employed, and visualize key mechanisms and workflows to offer a comprehensive resource for the scientific community.
Omadacycline is a modernized tetracycline designed to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[1][2] Its broad spectrum of activity encompasses Gram-positive, Gram-negative, and atypical bacteria, including many strains resistant to currently available antibiotics.[3][4]
Mechanism of Action
Omadacycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[5] This binding prevents the association of aminoacyl-tRNA with the ribosomal acceptor site, thereby halting the elongation of the polypeptide chain.[5] Critically, structural modifications to the omadacycline molecule allow it to evade the common tetracycline resistance mechanisms.
In Vitro Efficacy Against Drug-Resistant Bacteria
Initial in vitro studies have consistently demonstrated omadacycline's potent activity against a wide array of drug-resistant pathogens. Minimum Inhibitory Concentration (MIC) values, a key measure of an antibiotic's potency, have been determined for various clinically significant bacteria.
Data Presentation
Table 1: In Vitro Activity of Omadacycline Against Gram-Positive Drug-Resistant Bacteria
| Bacterial Species | Resistance Phenotype | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 239 | - | 0.25 | [4] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | - | 0.25 | [6] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | 0.061-0.125 | 0.125-0.25 | [5] |
| Enterococcus faecium | Vancomycin-Resistant (VREfm) | 235 | 0.12 | 0.5 | [7] |
Table 2: In Vitro Activity of Omadacycline Against Gram-Negative Drug-Resistant Bacteria
| Bacterial Species | Resistance Phenotype | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible (at ≤4 µg/mL) | Reference(s) |
| Escherichia coli | ESBL-Producing | 51 | 4 | 8 | 74.5% | [8] |
| Klebsiella pneumoniae | ESBL-Producing | 51 | 8 | >32 | 54.9% | [9] |
| Acinetobacter baumannii | Carbapenem-Resistant | - | 1 | 4 | ~90% | [10] |
| Acinetobacter baumannii | Carbapenem-Nonsusceptible | 41 | 4 | 8 | 68.3% | [11][12] |
| Enterobacter cloacae | - | - | - | 4 | 88.9% | [13] |
| Klebsiella pneumoniae | - | - | - | 4-8 | 90.4% | [13] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution (Following CLSI M07 Guidelines)
The in vitro activity of omadacycline and comparator agents is predominantly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.
-
Preparation of Antimicrobial Solutions: Omadacycline and comparator agents are reconstituted according to the manufacturer's instructions. A series of two-fold dilutions are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations in microtiter plates.
-
Inoculum Preparation: Bacterial isolates are subcultured onto an appropriate agar medium and incubated to ensure purity and viability. A bacterial suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vivo Efficacy in Animal Models
Preclinical animal models are crucial for evaluating the in vivo efficacy of new antimicrobial agents. Omadacycline has been assessed in various infection models, demonstrating its ability to translate in vitro potency into in vivo activity.
Data Presentation
Table 3: In Vivo Efficacy of Omadacycline in Murine Infection Models
| Infection Model | Pathogen | Efficacy Endpoint | Omadacycline Dose | Outcome | Reference(s) |
| Peritonitis | Enterococcus faecium (MDR) | Survival | - | Significantly better survival than daptomycin or vancomycin | [5] |
| Neutropenic Thigh | Acinetobacter baumannii (MDR) | Bacterial Load Reduction | 10 and 25 mg/kg (twice daily) | Significant reduction in bacterial load compared to control | [14] |
| Dorsal Wound | Acinetobacter baumannii (MDR) | Survival and Bacterial Clearance | 10 mg/kg (twice daily for 6 days) | 100% survival and complete systemic infection clearance | [14] |
| Intraperitoneal Infection | Staphylococcus aureus (including MRSA) | ED50 | - | 0.30 - 1.74 mg/kg | [15] |
| Intraperitoneal Infection | Streptococcus pneumoniae | ED50 | - | 0.45 - 3.39 mg/kg | [15] |
| Intraperitoneal Infection | Escherichia coli | ED50 | - | 2.02 mg/kg | [15] |
Experimental Protocols
Murine Thigh Infection Model
This model is commonly used to assess the efficacy of antibiotics against localized deep-seated infections.
-
Induction of Neutropenia: Mice are typically rendered neutropenic by intraperitoneal injections of cyclophosphamide to mimic an immunocompromised state.
-
Infection: A defined inoculum of the test organism (e.g., 10⁶ to 10⁷ CFU) is injected into the thigh muscle of the mice.
-
Treatment: Omadacycline or a comparator agent is administered at various doses and schedules, typically starting a few hours after infection.
-
Assessment of Efficacy: At a predetermined time point (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are excised, homogenized, and plated for bacterial enumeration (CFU counting). The reduction in bacterial load compared to untreated controls is the primary measure of efficacy.
References
- 1. Omadacycline vs moxifloxacin in adults with community-acquired bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omadacycline for Acute Bacterial Skin and Skin Structure Infections: Integrated Analysis of Randomized Clinical Trials - Conference Correspondent [conference-correspondent.com]
- 3. Paratek's Phase III trial of omadacycline shows positive outcome in CABP treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. researchopenworld.com [researchopenworld.com]
- 5. Efficacy of Omadacycline against Multidrug-Resistant Enterococcus faecium Strains in a Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility of bacteremic vancomycin-resistant Enterococcus faecium to eravacycline, omadacycline, lipoglycopeptides, and other comparator antibiotics: Results from the 2019-2020 Nationwide Surveillance of Multicenter Antimicrobial Resistance in Taiwan (SMART) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Omadacycline and Comparator Antibiotics against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Urinary Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Omadacycline and Comparator Antibiotics against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Urinary Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Omadacycline and Other Tetracyclines Against Contemporary Gram-Negative Pathogens from New York City Hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of Omadacycline Alone and in Combination against Carbapenem-Nonsusceptible Acinetobacter baumannii with Varying Minocycline Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Omadacycline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omadacycline is a novel aminomethylcycline antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many resistant phenotypes. Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for surveillance studies, clinical diagnostics, and drug development. This document provides detailed protocols for determining the MIC of omadacycline using the Clinical and Laboratory Standards Institute (CLSI) reference method of broth microdilution and a commercially available gradient strip method.
Key Principles
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The two primary methods for determining the MIC of omadacycline are broth microdilution and agar-based diffusion methods like the gradient strip test. The CLSI broth microdilution method is considered the reference standard.[2][3]
Data Presentation
Omadacycline MIC Values against Common Pathogens
The following table summarizes the MIC50, MIC90, and MIC ranges of omadacycline against a selection of clinically relevant bacteria.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (all) | 0.12 | 0.25 | ≤0.03 - >32 |
| Staphylococcus aureus (MRSA) | 0.12 | 0.5 | ≤0.03 - >32 |
| Streptococcus pneumoniae | 0.06 | 0.06 | ≤0.03 - 0.25 |
| Haemophilus influenzae | 1 | 1 | ≤0.03 - 4 |
| Escherichia coli | 0.5 | 2 | ≤0.03 - >32 |
| Klebsiella pneumoniae | 1 | 4 | ≤0.03 - >32 |
| Enterococcus faecalis | 0.12 | 0.25 | ≤0.03 - 1 |
| Enterococcus faecium | 0.12 | 0.25 | ≤0.03 - 1 |
Data compiled from multiple surveillance studies.[4][5][6]
FDA-Recognized MIC Interpretive Criteria for Omadacycline
The following breakpoints are used to categorize bacterial isolates as susceptible (S), intermediate (I), or resistant (R) to omadacycline.
| Pathogen | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus | ≤ 0.5 | 1 | ≥ 2 |
| Streptococcus pneumoniae | ≤ 0.12 | 0.25 | ≥ 0.5 |
| Haemophilus influenzae | ≤ 2 | 4 | ≥ 8 |
| Enterobacteriaceae | ≤ 4 | 8 | ≥ 16 |
| Enterococcus faecalis | ≤ 0.25 | 0.5 | ≥ 1 |
Source: US Food and Drug Administration (FDA).[7] Note that breakpoints can vary based on the site of infection (e.g., skin and skin structure vs. community-acquired pneumonia).[7]
Quality Control (QC) Ranges for Omadacycline MIC Testing
Regular testing of reference strains is essential to ensure the accuracy of MIC determination methods.
| QC Strain | MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | 0.5 - 2 |
| Staphylococcus aureus ATCC 29213 | 0.06 - 0.5 |
| Enterococcus faecalis ATCC 29212 | 0.06 - 0.5 |
| Haemophilus influenzae ATCC 49247 | 0.5 - 2 |
| Streptococcus pneumoniae ATCC 49619 | 0.015 - 0.12 |
Source: CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing.[1][4][8]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol follows the guidelines outlined in CLSI documents M07-A10 and M100.
Materials:
-
Omadacycline analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms:
-
Streptococcus spp.: CAMHB with 2.5% to 5% lysed horse blood (LHB)
-
Haemophilus spp.: Haemophilus Test Medium (HTM)
-
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Omadacycline Stock Solution Preparation: Prepare a stock solution of omadacycline in a suitable solvent (e.g., sterile water) at a concentration 100 times the highest final concentration to be tested.
-
Serial Dilutions: Perform serial two-fold dilutions of the omadacycline stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03-32 µg/mL).[2] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes of preparation, dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add the diluted bacterial suspension to each well (except the sterility control) of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours (20-24 hours for fastidious organisms) in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of omadacycline that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Gradient Strip MIC Assay (e.g., Omadacycline MIC Test Strip)
This method provides a quantitative MIC value based on the diffusion of a predefined antibiotic gradient from a paper strip onto an agar plate.[1][3]
Materials:
-
Omadacycline MIC Test Strips (MTS™)
-
Mueller-Hinton Agar (MHA)
-
For fastidious organisms:
-
Streptococcus spp.: MHA with 5% sheep blood
-
Haemophilus spp.: HTM agar
-
-
Bacterial inoculum suspension
-
Sterile swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation:
-
Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Allow the plate to dry for 5-15 minutes before applying the MIC strip.
-
-
Application of Gradient Strip: Aseptically apply the omadacycline MIC Test Strip to the center of the inoculated agar surface with the MIC scale facing upwards. Ensure the strip is in complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours (20-24 hours for fastidious organisms).
-
Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the lower part of the ellipse intersects the MIC scale on the strip. If the intersection is between two-fold dilutions, round up to the next highest two-fold dilution.[1]
Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Gradient Strip MIC Determination.
References
- 1. liofilchem.com [liofilchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Multilaboratory Comparison of Omadacycline MIC Test Strip to Broth Microdilution MIC against Gram-Negative, Gram-Positive, and Fastidious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmilabs.com [jmilabs.com]
- 7. Omadacycline Injection and Oral Products | FDA [fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Stability Testing of Omadacycline Tosylate in Different Media and Temperatures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, belonging to the tetracycline class. It is effective against a broad spectrum of bacteria, including resistant strains. To ensure its safety and efficacy, comprehensive stability testing of omadacycline tosylate, the salt form used in pharmaceutical formulations, is crucial. This document provides detailed protocols and application notes for assessing the stability of this compound in various media and under different temperature conditions.
Physicochemical Properties and Known Stability Profile
This compound is a yellow amorphous solid in its non-crystalline form, which can be unstable when exposed to air, light, and moisture.[1] The crystalline form of this compound is more stable.[2][3] Stability studies are essential to determine the intrinsic stability of the molecule, to establish degradation pathways, and to validate the analytical methods used for its quantification.
A study on the reconstituted omadacycline for injection (1 mg/mL in 0.9% w/v sodium chloride or 5% w/v dextrose) demonstrated that the solution remains stable and within specifications for up to 9 days when refrigerated.[4][5][6] The primary degradant observed with a notable increase was the 4-beta epimer.[5] Another impurity, dehydro-omadacycline, showed a slight increase in the 0.9% sodium chloride solution.[5]
A patent application for a lyophilized formulation of this compound indicates that maintaining the pH of the bulk solution between 5.6 and 6.6 results in good stability, with less than 5% impurities after 6 months at 40°C.[7]
Quantitative Stability Data
The following tables summarize the available quantitative data from a 9-day stability study of reconstituted omadacycline for injection and provide templates for presenting data from forced degradation studies.
Table 1: Stability of Reconstituted Omadacycline for Injection at 2-8°C for 9 Days
| Parameter | Medium | Day 0 | Day 3 | Day 6 | Day 9 | Specification |
| Appearance | 0.9% NaCl | Clear | Clear | Clear | Clear | Clear Solution |
| 5% Dextrose | Clear | Clear | Clear | Clear | Clear Solution | |
| pH | 0.9% NaCl | 4.2 | 4.2 | 4.3 | 4.2 | Negligible Change |
| 5% Dextrose | 3.9 | 3.9 | 4.0 | 3.9 | Negligible Change | |
| Omadacycline Assay (% Label Claim) | 0.9% NaCl | 100.2% | 99.8% | 100.5% | 100.1% | 95.0% - 105.0% |
| 5% Dextrose | 100.5% | 100.1% | 100.8% | 100.3% | 95.0% - 105.0% | |
| 4-beta epimer (% w/w) | 0.9% NaCl | 2.90% | 3.05% | 3.18% | 3.29% | ≤6.8% |
| 5% Dextrose | 2.85% | 3.10% | 3.35% | 3.54% | ≤6.8% | |
| Dehydro-omadacycline (% w/w) | 0.9% NaCl | <0.09% | <0.09% | 0.10% | 0.12% | Not Specified |
| 5% Dextrose | <0.09% | <0.09% | <0.09% | <0.09% | Not Specified | |
| Total Impurities (% w/w) | 0.9% NaCl | 3.5% | 3.7% | 3.9% | 4.1% | Not Specified |
| 5% Dextrose | 3.4% | 3.7% | 4.0% | 4.2% | Not Specified |
Data synthesized from a 9-day stability study of reconstituted omadacycline for injection.[4][5]
Table 2: Template for Forced Degradation Study of this compound
| Stress Condition | Time (hours) | Omadacycline Assay (%) | 4-beta epimer (%) | Dehydro-omadacycline (%) | Unknown Impurity 1 (RT) (%) | Total Degradation (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | |||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | |||
| 1 | ||||||
| 2 | ||||||
| 4 | ||||||
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | |||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| Thermal, 80°C | 0 | 100.0 | 0.0 | |||
| 24 | ||||||
| 48 | ||||||
| 72 | ||||||
| Photolytic (ICH Q1B) | 0 | 100.0 | 0.0 | |||
| - |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying omadacycline from its degradation products.
-
Instrumentation: Agilent HPLC model 1260 with a quaternary pump and photodiode array detector, or equivalent.[4]
-
Column: Phenomenex Gemini 5µm C18 110Å, 250 x 4.6 mm, or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Autosampler Temperature: 5°C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 280 nm.
-
Run Time: 60 minutes.
Method parameters based on a published study.[5]
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways.
3.2.1. Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
3.2.2. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw samples at 0, 2, 4, and 8 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
3.2.3. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature.
-
Withdraw samples at 0, 1, 2, and 4 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase for HPLC analysis.
3.2.4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at 0, 2, 4, and 8 hours.
-
Dilute with the mobile phase for HPLC analysis.
3.2.5. Thermal Degradation
-
Place this compound powder in a vial and heat in an oven at 80°C.
-
Withdraw samples at 0, 24, 48, and 72 hours.
-
Prepare solutions of the heated powder in the mobile phase at a suitable concentration for HPLC analysis.
3.2.6. Photolytic Degradation
-
Expose a solution of this compound (1 mg/mL) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the samples by HPLC after the exposure period.
Visualizations
Experimental Workflow for Stability Testing
References
- 1. US20230357135A1 - Crystalline forms of omadacycline, methods of synthesis thereof and methods of use thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Omadacycline powder for research procured from unauthorized commercial vendors may be impure and/or unstable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prepared omadacycline for injection: Nine-day stability and sterility in an elastomeric pump - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Omadacycline Tosylate for Bone and Joint Infections: Application Notes and Protocols for a Research Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the research use of omadacycline tosylate in the context of bone and joint infections (BJIs). Omadacycline, a novel aminomethylcycline antibiotic, has demonstrated a promising profile for treating challenging orthopedic infections due to its broad-spectrum activity against relevant pathogens, including resistant strains, and favorable pharmacokinetic properties, such as bone penetration.
Mechanism of Action
Omadacycline is a modernized tetracycline that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] This binding prevents the association of aminoacyl-tRNA with the ribosomal acceptor site, thereby halting the elongation of peptide chains.[3][4] A key feature of omadacycline is its structural modification at the C-9 position, which enables it to overcome common tetracycline resistance mechanisms, namely efflux pumps and ribosomal protection proteins.[2][3][4]
In Vitro Activity and Susceptibility Testing
Omadacycline exhibits potent in vitro activity against a broad spectrum of Gram-positive and select Gram-negative bacteria that are frequently implicated in bone and joint infections. This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and various streptococcal species.[2][3][5] Data from the SENTRY Antimicrobial Surveillance Program highlights its activity against clinical isolates from patients with bone and joint infections.[5]
Data Presentation: In Vitro Susceptibility
Table 1: Omadacycline In Vitro Activity Against Bacterial Isolates from Bone and Joint Infections
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Staphylococcus aureus (all) | - | 0.12 | 0.25 | ≥90.0% |
| S. aureus (MRSA) | - | 0.25 | - | - |
| Staphylococcus lugdunensis | - | 0.06 | - | ≥90.0% |
| Enterococcus faecalis (all) | - | 0.12-0.25 | - | ≥90.0% |
| E. faecalis (vancomycin-resistant) | - | - | - | ≥90.0% |
| Streptococcus pyogenes | - | 0.12 | - | ≥90.0% |
| Streptococcus anginosus group | - | - | - | ≥90.0% |
| Streptococcus pneumoniae | - | 0.06-0.12 | - | ≥90.0% |
Data synthesized from the SENTRY Antimicrobial Surveillance Program (2015-2023) as reported in scientific literature.[5][6] Note: Specific isolate numbers were not consistently available in the summarized public data.
Experimental Protocol: Broth Microdilution Susceptibility Testing (CLSI M07 Guideline)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates from bone and joint infections, following the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[1][7][8][9][10]
Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates from bone and joint infections
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidity meter
-
Quality control bacterial strains (e.g., S. aureus ATCC 29213)
Procedure:
-
Preparation of Omadacycline Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the omadacycline stock solution to the first well of each row to be tested, creating a starting concentration of 640 µg/mL.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration range (e.g., 16 to 0.015 µg/mL). Discard 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation of Microtiter Plates:
-
Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension.
-
The final volume in each well will be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results:
-
The MIC is the lowest concentration of omadacycline that completely inhibits visible growth of the organism.
-
Reading can be done visually or with a plate reader.
-
Compare the results for the quality control strain with the acceptable ranges published by CLSI.
-
Animal Models of Bone and Joint Infection
Animal models are crucial for evaluating the in vivo efficacy of new antibiotics for osteomyelitis. The rat model of MRSA-induced osteomyelitis is a well-established and relevant model.
Data Presentation: In Vivo Efficacy in a Rat Osteomyelitis Model
Table 2: Efficacy of Omadacycline in a Rat Model of MRSA Osteomyelitis
| Treatment Group | Median Tibial Bacterial Load (log₁₀ CFU/g) |
| Saline (Control) | 6.04 |
| Omadacycline | 5.24 |
| Vancomycin | 4.81 |
| Rifampin | 0.1 |
| Omadacycline + Rifampin | No detectable MRSA |
| Vancomycin + Rifampin | No detectable MRSA |
Data from a study evaluating omadacycline in an experimental rat model of MRSA osteomyelitis.[7][9][11]
Experimental Protocol: Rat Model of MRSA-Induced Osteomyelitis
This protocol describes the induction of chronic osteomyelitis in rats for the evaluation of antimicrobial agents. It is synthesized from multiple published methodologies.[12][13][14][15][16][17][18]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., ATCC 43300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, retractors)
-
High-speed drill with a 1 mm burr
-
20 µL Hamilton syringe
-
Bone wax
-
Suture material
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Bacterial Preparation:
-
Culture the MRSA strain overnight in TSB at 37°C with shaking.
-
Wash the bacterial culture twice with sterile PBS.
-
Dilute the bacterial suspension to the desired concentration (e.g., 2 x 10⁸ CFU/mL).
-
Confirm the bacterial count by plating serial dilutions on TSA plates.
-
-
Surgical Procedure:
-
Anesthetize the rat and shave the right hind limb.
-
Make a longitudinal incision over the anteromedial aspect of the tibia to expose the bone.
-
Using the high-speed drill, create a 1 mm diameter hole through the cortex into the intramedullary canal of the proximal tibia.
-
Inject 20 µL of the prepared MRSA suspension into the intramedullary canal using a Hamilton syringe.
-
Seal the hole with bone wax to prevent leakage and soft tissue infection.
-
Close the incision with sutures.
-
-
Post-Operative Care:
-
Administer analgesics as required.
-
Monitor the animals for signs of infection and distress.
-
-
Infection Establishment: Allow the infection to establish for a period of 2-4 weeks to ensure a chronic state of osteomyelitis.
-
Treatment Initiation:
-
Randomize the animals into treatment groups (e.g., vehicle control, omadacycline, comparator antibiotics).
-
Administer the treatments via the desired route (e.g., oral gavage, subcutaneous injection) for a specified duration (e.g., 21 days).
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the animals.
-
Aseptically harvest the infected tibiae.
-
Homogenize the bone tissue.
-
Perform quantitative bacterial cultures on the bone homogenate to determine the bacterial load (CFU/g of bone).
-
Histopathological analysis of the bone can also be performed to assess inflammation and bone destruction.
-
Clinical Research Protocols
The "Controlled Trial of Omadacycline Randomized Treatment Given for Bone and Joint Infection" (CORGI) is an ongoing clinical trial providing valuable insights into the potential clinical use of omadacycline for this indication.[8][19][20][21][22][23]
Data Presentation: Clinical Trial Design
Table 3: Overview of the CORGI Clinical Trial (NCT05753215)
| Parameter | Description |
| Study Design | Prospective, open-label, randomized, non-inferiority controlled trial |
| Population | Adults (18-85 years) with bone and joint infections requiring 4-12 weeks of outpatient antibiotic therapy |
| Intervention Arm | Omadacycline-containing regimen (300 mg orally once daily) |
| Comparator Arm | Standard of Care (SOC) oral antibiotics selected by the treating physician |
| Primary Outcome | Tolerability and safety of prolonged omadacycline use |
| Secondary Outcome | Clinical treatment success |
| Follow-up Duration | 16-24 weeks, including a final in-person visit 2 weeks post-treatment and a phone survey 3 months post-treatment |
Information sourced from the clinical trial registration and related publications.[8][19][20][21][22][23][24]
Experimental Protocol: Clinical Trial Workflow (Adapted from CORGI Trial)
This protocol outlines the key steps in a clinical trial evaluating omadacycline for bone and joint infections, based on the publicly available information for the CORGI trial.[8][11][19][20][21]
1. Patient Screening and Enrollment:
-
Identify potential participants aged 18-85 with a diagnosis of a bone or joint infection suspected to be caused by a Gram-positive organism.
-
Confirm that the planned duration of outpatient antibiotic therapy is between 4 and 12 weeks.
-
Obtain informed consent.
-
Perform baseline assessments, including medical history, physical examination, and laboratory tests.
2. Randomization:
-
Prior to randomization, the treating physician determines the intended Standard of Care (SOC) antibiotic regimen.
-
Randomize eligible participants to either the omadacycline-containing regimen or the pre-selected SOC regimen.
3. Treatment Period (4-12 weeks):
-
Omadacycline Arm: Administer omadacycline 300 mg orally once daily. Counsel patients on administration (fasting for 4 hours before and 2 hours after dosing) and avoidance of dairy, antacids, and mineral supplements within 4 hours of dosing.[11][19]
-
SOC Arm: Administer the physician-selected oral antibiotic regimen.
-
The exact duration of therapy is determined by the treating physician.
-
Adjunctive antibiotics are permitted in both arms if clinically indicated.[25]
4. Follow-up and Assessments:
-
Conduct in-person clinic visits at weeks 0, 2, 4, 8, and 12.
-
At each visit, assess for clinical signs of infection, adverse events, and adherence to treatment.
-
Collect blood samples for safety laboratory tests at regular intervals.[25]
-
Perform a final in-person visit 2 weeks after the completion of antibiotic therapy.
-
Conduct a phone survey 3 months after treatment completion to assess long-term outcomes.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of omadacycline against bacterial isolates from bone/joint infections and rare pathogens in the SENTRY antimicrobial surveillance program (2015-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dokumen.pub [dokumen.pub]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. researchgate.net [researchgate.net]
- 10. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 11. Omadacycline for Bone and Joint Infections · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. Validation of the Osteomyelitis Induced by Methicillin-Resistant Staphylococcus aureus (MRSA) on Rat Model with Calvaria Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Model of experimental chronic osteomyelitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Role of Animal Models to Advance Research of Bacterial Osteomyelitis [frontiersin.org]
- 17. A systematic review of animal models for Staphylococcus aureus osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Choosing the right animal model for osteomyelitis research: Considerations and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. CORGI Trial - Infectious Disease Research at The Lundquist Insti [id-core.org]
- 21. Osteomyelitis Clinical Research Trials | CenterWatch [centerwatch.com]
- 22. ClinConnect | Controlled Trial of Omadacycline Randomized Treatment [clinconnect.io]
- 23. ClinConnect | Bone Infection [clinconnect.io]
- 24. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 25. P-67. Safety of Omadacycline Versus Standard-of-Care Oral Antibiotic Treatment for Bone and Joint Infections: Interim Results from an Open-Label, Non- Inferiority, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Omadacycline for Community-Acquired Bacterial Pneumonia (CABP) Pathogen Studies
Introduction
Omadacycline (marketed as Nuzyra) is a first-in-class aminomethylcycline antibiotic, a modernized derivative of the tetracycline class.[1][2][3] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of adults with community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][2][4] Omadacycline is available in both intravenous (IV) and oral formulations, allowing for flexible administration.[1][4] A key feature of omadacycline is its design to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and active efflux pumps.[5][6][7] This gives it a broad spectrum of in vitro activity against a wide range of Gram-positive, Gram-negative, and atypical bacteria that are common causes of CABP.[6][7][8][9]
Mechanism of Action
Like other tetracyclines, omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[5][6][10] It binds to the 30S ribosomal subunit, preventing the docking of aminoacyl-tRNA molecules and thereby halting the elongation of peptide chains.[6][7]
However, chemical modifications at the C-9 position of the tetracycline D-ring enable omadacycline to maintain its binding affinity and activity even in the presence of ribosomal protection proteins (e.g., Tet(M), Tet(O)) that typically confer resistance to older tetracyclines.[5][6][7] Furthermore, modifications at the C-7 position help it circumvent tetracycline-specific efflux pumps (e.g., Tet(K), Tet(L)).[7] This dual-evasion capability allows omadacycline to be effective against many tetracycline-resistant strains.[5][11][12][13]
In Vitro Activity Against Key CABP Pathogens
Omadacycline demonstrates potent in vitro activity against the most common bacterial pathogens associated with CABP. Surveillance studies consistently show low Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.
| Pathogen | Omadacycline MIC₅₀ (mg/L) | Omadacycline MIC₉₀ (mg/L) | Notes |
| Streptococcus pneumoniae | ≤0.06 - 0.12 | 0.12 - 0.25 | Activity is maintained against penicillin-resistant and tetracycline-resistant strains.[5][11][14] |
| Staphylococcus aureus (MSSA/MRSA) | 0.12 | 0.12 - 0.25 | Potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) isolates.[15][16] |
| Haemophilus influenzae | 0.5 | 1 | Activity is not affected by β-lactamase status.[11][17] |
| Moraxella catarrhalis | ≤0.12 | 0.25 | Highly active against this common respiratory pathogen.[11] |
| Legionella pneumophila | 0.25 | 0.5 | Demonstrates both extracellular and intracellular activity.[18] |
| Klebsiella pneumoniae | 0.5 | 4 | Activity is variable; some isolates may show higher MICs.[11] |
| Mycoplasma pneumoniae | 0.25 | 0.5 | Effective against atypical pathogens.[19] |
| Chlamydophila pneumoniae | 0.12 | 0.25 | Effective against atypical pathogens.[19] |
Clinical Efficacy in CABP: The OPTIC Trial
The pivotal Phase 3 OPTIC (Omadacycline for Pneumonia Treatment in the Community) trial was a multinational, randomized, double-blind study that evaluated the efficacy and safety of omadacycline compared to moxifloxacin for treating adults with CABP.[8][12][19][20] The trial demonstrated the noninferiority of omadacycline to moxifloxacin.[8][20]
| Endpoint | Omadacycline Arm | Moxifloxacin Arm | Outcome |
| Early Clinical Response (ECR) at 72-120h (ITT Population) | 81.1% | 82.7% | Non-inferiority met. Difference: -1.6% (95% CI: -7.1 to 3.8).[8][21] |
| Investigator-Assessed Clinical Response at Post-Treatment Evaluation (PTE) (ITT Population) | 87.6% | 85.1% | Non-inferiority met. Difference: 2.5% (95% CI: -2.4 to 7.4).[8] |
| Treatment-Emergent Adverse Events | 41.1% | 48.5% | Omadacycline was generally well-tolerated.[8] |
A post-hoc analysis of the OPTIC trial focusing on patients with comorbidities (Pneumonia Severity Index [PSI] risk class II/III) also showed similar high clinical success rates for omadacycline (ECR 91.6%, PTE 89.1%) compared to moxifloxacin (ECR 91.4%, PTE 87.4%).[12]
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (AST)
This protocol describes the broth microdilution method, a standard for determining MIC values, as guided by the Clinical and Laboratory Standards Institute (CLSI).[22]
Objective: To determine the MIC of omadacycline against CABP pathogens.
Materials:
-
Bacterial isolates (e.g., S. pneumoniae, H. influenzae)
-
Cation-adjusted Mueller-Hinton broth (or specialized media like Haemophilus Test Medium)
-
Omadacycline powder and other comparator agents
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare Antibiotic Plates: Serially dilute omadacycline in the appropriate broth within the wells of a 96-well plate to achieve a range of concentrations (e.g., 0.008 to 32 mg/L).
-
Standardize Inoculum: Prepare a suspension of the test organism in saline or broth equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours (or 20-24 hours for fastidious organisms like H. influenzae). For S. pneumoniae, incubate in an atmosphere of 5% CO₂.
-
Reading Results: The MIC is the lowest concentration of omadacycline that completely inhibits visible bacterial growth.
Protocol 2: Phase 3 Clinical Trial Design (Based on OPTIC Trial)
This protocol outlines the key design elements for a clinical trial evaluating a new antibiotic for CABP, using the OPTIC trial as a model.[12][19][20]
Key Components:
-
Study Design: Randomized, double-blind, double-dummy, non-inferiority trial.[8][20]
-
Patient Population: Adults hospitalized with a diagnosis of CABP.
-
Intervention Arm: Omadacycline (e.g., 100 mg IV q12h for 2 doses, then 100 mg IV q24h, with an option to switch to 300 mg oral daily after ≥3 days).[19][21]
-
Comparator Arm: Moxifloxacin (e.g., 400 mg IV daily, with an option to switch to 400 mg oral daily after ≥3 days).[19][21]
-
Primary Endpoint: Early Clinical Response (ECR), typically assessed 72-120 hours after the first dose. ECR is defined as survival with improvement in at least two of four key CABP symptoms (cough, sputum production, chest pain, dyspnea) without deterioration in any.[19]
-
Secondary Endpoint: Investigator-assessed clinical response at a Post-Treatment Evaluation (PTE) visit, typically 5-10 days after the final dose.[8][19]
-
Safety Monitoring: Collection of all treatment-emergent adverse events throughout the study.
Protocol 3: In Vitro Pharmacodynamic (PD) Infection Model
This protocol describes a one-compartment in vitro model used to characterize the pharmacokinetic/pharmacodynamic (PK/PD) relationship of omadacycline, particularly for pathogens like H. influenzae that are challenging to study in animal models.[17][23]
Objective: To determine the PK/PD index (e.g., AUC/MIC) that best correlates with omadacycline's bactericidal or bacteriostatic activity.
Procedure:
-
Model Setup: A central flask containing culture medium is inoculated with a standardized concentration of the test pathogen (e.g., H. influenzae).
-
Simulate Human PK: Omadacycline is infused into and diluted out of the central flask using peristaltic pumps. The rates are precisely controlled to simulate human concentration-time profiles observed in plasma or epithelial lining fluid (ELF) after a specific dose.[23]
-
Dose-Ranging Studies: Multiple simulations are run, each mimicking a different omadacycline dose to generate a range of exposures (e.g., AUC values).[17]
-
Bacterial Sampling: Samples are drawn from the flask at various time points (e.g., 0, 2, 4, 8, 24 hours) to determine the viable bacterial count (CFU/mL).
-
Data Analysis: The change in bacterial density over 24 hours is plotted against the simulated PK/PD index (e.g., total-drug ELF AUC/MIC ratio). A sigmoid Emax model is used to calculate the exposure required for net bacterial stasis, 1-log₁₀ kill, and 2-log₁₀ kill.[17][23]
Pharmacokinetics/Pharmacodynamics (PK/PD) Considerations
The efficacy of omadacycline, like many antibiotics, is best predicted by the relationship between drug exposure and the pathogen's susceptibility (MIC). For tetracyclines, the ratio of the area under the free-drug concentration-time curve over 24 hours to the MIC (fAUC₀₋₂₄/MIC) is the PK/PD parameter that correlates with in vivo efficacy.[24][25]
Studies in neutropenic mouse pneumonia models have been crucial for defining these targets for key CABP pathogens.[15][25] For example, against S. pneumoniae, the fAUC/MIC ratio in plasma and the total-drug AUC/MIC ratio in epithelial lining fluid (ELF) showed the highest correlation with efficacy.[25] These nonclinical targets are then used in simulations with human pharmacokinetic data to evaluate the probability of target attainment for different dosing regimens against a population of clinical isolates.[26][27]
References
- 1. Nuzyra (Omadacycline) Approved for the Treatment of Community-Acquired Bacterial Pneumonia or Acute Bacterial Skin and Skin Structure Infections [ahdbonline.com]
- 2. FDA Approves NUZYRA™ (Omadacycline) for Community-Acquired Bacterial Pneumonia and Acute Skin and Skin Structure Infections - Conference Correspondent [conference-correspondent.com]
- 3. drugs.com [drugs.com]
- 4. zailab.gcs-web.com [zailab.gcs-web.com]
- 5. journals.asm.org [journals.asm.org]
- 6. New Perspectives on Antimicrobial Agents: Omadacycline for community-acquired pneumonia, skin and soft tissue infections, and nontuberculous mycobacteria (focus on M. abscessus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Omadacycline trials show efficacy for pneumonia, skin infections | CIDRAP [cidrap.umn.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. Mechanism of action of the novel aminomethylcycline antibiotic omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Omadacycline in the treatment of community-acquired bacterial pneumonia in patients with comorbidities: a post-hoc analysis of the phase 3 OPTIC trial [frontiersin.org]
- 13. Omadacycline in the treatment of community-acquired bacterial pneumonia in patients with comorbidities: a post-hoc analysis of the phase 3 OPTIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ihma.com [ihma.com]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. In Vitro and Intracellular Activities of Omadacycline against Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy for CABP Patients | NUZYRA® (omadacycline) [nuzyra.com]
- 20. Paratek's Phase III trial of omadacycline shows positive outcome in CABP treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 21. jwatch.org [jwatch.org]
- 22. In vitro activity of omadacycline against bacterial isolates from bone/joint infections and rare pathogens in the SENTRY antimicrobial surveillance program (2015-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetic-Pharmacodynamic Characterization of Omadacycline against Haemophilus influenzae Using a One-Compartment In Vitro Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. Pharmacokinetic-Pharmacodynamic Target Attainment Analyses Evaluating Omadacycline Dosing Regimens for the Treatment of Patients with Community-Acquired Bacterial Pneumonia Arising from Streptococcus pneumoniae and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Pharmacokinetics, Safety and Pharmacokinetics/Pharmacodynamics Analysis of Omadacycline in Chinese Healthy Subjects [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting poor solubility of omadacycline tosylate in vitro assays
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of omadacycline tosylate for in vitro research applications. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why can its solubility be challenging in vitro?
A1: this compound is a semi-synthetic aminomethylcycline antibiotic, a derivative of minocycline, that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] Its chemical structure is designed to overcome common tetracycline resistance mechanisms.[3] Like many complex molecules, its solubility can be influenced by various factors including pH, solvent, temperature, and the presence of other solutes in the assay medium. While regulatory filings describe it as highly soluble in aqueous solutions across a physiological pH range, practical experience in a laboratory setting can vary depending on the specific conditions and desired concentration, sometimes leading to precipitation and inconsistent experimental results.[4]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: There is variability in reported solubility data. For maximum flexibility, Dimethyl Sulfoxide (DMSO) is a reliable choice for preparing high-concentration stock solutions (e.g., up to 100 mg/mL).[5] Water and ethanol can also be used, although the achievable concentration might be lower.[5] For aqueous solutions, some vendors report a solubility of around 2 mg/mL in water. It is always recommended to start with a small amount of material to empirically test solubility in your chosen solvent system before preparing a large stock.
Q3: How does pH affect the solubility of this compound?
A3: this compound has both acidic and basic functional groups, with pKa values of approximately 2.87 (strongest acidic) and 10.54 (strongest basic).[6] This means its net charge, and therefore its aqueous solubility, is highly pH-dependent.
-
At low pH (below 2.87): The molecule is fully protonated and carries a positive charge, which generally leads to higher aqueous solubility. Reconstituted solutions for injection have a pH between 3.9 and 4.3.[7][8]
-
At physiological pH (~7.4): The molecule may be less charged (zwitterionic), which can decrease its solubility compared to acidic conditions.
-
At high pH (above 10.54): The molecule becomes deprotonated and carries a negative charge, which may also influence solubility.
For in vitro assays, maintaining a slightly acidic pH, where compatible with the experimental system, may improve solubility.
Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay medium. What can I do?
A4: This is a common issue known as "antisolvent precipitation" that occurs when a drug is highly soluble in an organic solvent like DMSO but poorly soluble in the aqueous assay buffer. To mitigate this:
-
Decrease the Stock Concentration: Lower the concentration of your DMSO stock solution so that the final concentration of omadacycline in the assay medium is well below its aqueous solubility limit.
-
Modify the Dilution Method: Add the DMSO stock to the aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can help prevent the formation of localized high concentrations that lead to precipitation.
-
Use a Co-solvent: If your assay allows, consider preparing the stock in a mixture of DMSO and another solvent, or perform a serial dilution into an intermediate solvent before the final dilution into the aqueous buffer.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.
Q5: How should I store this compound stock solutions?
A5: this compound powder should be stored desiccated at -10 to -25°C. Once dissolved, stock solutions in DMSO can typically be stored at -20°C for several months. Aqueous solutions are less stable; it is not recommended to store aqueous solutions for more than one day.[9] When refrigerated, diluted solutions of omadacycline (1 mg/mL) in 0.9% NaCl or 5% dextrose have been shown to be stable for up to 9 days.[7][8]
Troubleshooting Guide for Poor Solubility
Problem 1: this compound powder is not dissolving in my chosen solvent at the desired concentration.
| Possible Cause | Suggested Solution |
| Concentration exceeds solubility limit. | Review the solubility data table below. Your target concentration may be too high for the selected solvent. Try a lower concentration or switch to a different solvent like DMSO. |
| Slow dissolution kinetics. | Gently warm the solution (e.g., to 37°C) and/or use a sonicating water bath to aid dissolution. Always check for compound stability at elevated temperatures. |
| Incorrect solvent or solvent quality. | Ensure you are using high-purity, anhydrous (for organic solvents) solvents. Moisture-absorbing DMSO can have reduced solvating power.[5] |
| pH of the aqueous solvent. | For aqueous solutions, try acidifying the solvent slightly (e.g., with HCl) to a pH of 4-5, which may improve solubility. Ensure the final pH is compatible with your assay. |
Problem 2: My stock solution is clear, but a precipitate forms immediately upon dilution into my assay buffer (e.g., PBS, cell culture medium).
| Possible Cause | Suggested Solution |
| Antisolvent precipitation. | The aqueous buffer is acting as an antisolvent for the compound dissolved in a high-concentration organic stock. Add the stock solution slowly to the buffer while vortexing. Also, consider lowering the stock concentration. |
| Buffer components. | High concentrations of salts (e.g., phosphates in PBS) can sometimes reduce the solubility of a compound ("salting out"). Try diluting into pure water first, then adding this solution to a more concentrated buffer to reach the final desired buffer composition. |
| pH shift. | The pH of your stock solution (if unbuffered) may be different from the assay buffer, causing a pH shift upon mixing that reduces solubility. Ensure the final mixture has a pH where the compound is soluble. |
Quantitative Data Summary
The reported solubility of this compound varies significantly across different sources. This table summarizes available data to guide solvent selection.
| Solvent | Reported Solubility | Source / Notes |
| Water | ≥ 2 g/mL (2000 mg/mL) | EMA Regulatory Filing[4] (Note: May refer to a specific formulation) |
| Water | 100 mg/mL | Selleckchem[5] |
| Water | 2 mg/mL (clear solution) | Sigma-Aldrich |
| Water | 0.213 mg/mL | DrugBank (Predicted)[6] |
| DMSO | 100 mg/mL | Selleckchem[5] |
| DMSO | ~1 mg/mL | Cayman Chemical[9] |
| Ethanol | 100 mg/mL | Selleckchem[5] |
| Ethanol | Slightly soluble | Cayman Chemical[9] |
| PBS (pH 7.2) | Slightly soluble | Cayman Chemical[9] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | Cayman Chemical[9] |
Recommendation: Given the discrepancies, researchers should empirically verify the solubility for their specific lot of this compound under their experimental conditions. Using DMSO for initial stock preparation is the most common and reliable approach.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Method A: High-Concentration Stock in DMSO
-
Objective: To prepare a 10 mg/mL stock solution in DMSO.
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Weigh the desired amount of this compound powder in a suitable vial. For 1 mL of a 10 mg/mL stock, use 10 mg of powder.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm that no particulates are present.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Method B: Aqueous Stock Solution
-
Objective: To prepare a 1 mg/mL stock solution in sterile water.
-
Materials: this compound powder, sterile deionized water, sterile microcentrifuge tubes or vials, pH meter, 0.1 M HCl (optional).
-
Procedure:
-
Weigh 1 mg of this compound powder into a sterile tube.
-
Add 1 mL of sterile deionized water.
-
Vortex thoroughly. If full dissolution is not achieved, sonicate for 5-10 minutes.
-
(Optional) If solubility is still poor, check the pH. Cautiously add 0.1 M HCl drop-wise to lower the pH to ~4.0-5.0, which may facilitate dissolution.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Use this aqueous stock immediately or within 24 hours if stored at 2-8°C.[9]
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is a general guideline based on CLSI standards.[10][11]
-
Objective: To determine the MIC of this compound against a bacterial strain.
-
Materials: this compound stock solution (from Protocol 1), Cation-Adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, bacterial inoculum standardized to ~5 x 10^5 CFU/mL.
-
Procedure:
-
Prepare Drug Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare an intermediate dilution of your omadacycline stock solution in CAMHB. For example, if your stock is 10 mg/mL in DMSO and your highest desired final concentration is 64 µg/mL, dilute the stock to 1280 µg/mL in CAMHB. Crucial Step: Add the DMSO stock to the broth with vigorous vortexing to prevent precipitation.
-
Add 100 µL of this 1280 µg/mL solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Well 12 receives 50 µL of sterile broth instead of inoculum.
-
The final concentrations of omadacycline will now range from 64 µg/mL to 0.125 µg/mL.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of omadacycline that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Standard experimental workflow for an MIC assay.
Caption: Relationship between pH, molecular charge, and solubility.
References
- 1. OMadacycline (tosylate) | 1075240-43-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. molinahealthcare.com [molinahealthcare.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Prepared omadacycline for injection: Nine-day stability and sterility in an elastomeric pump - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing omadacycline dosage for in vivo animal studies
This guide provides technical support for researchers and scientists optimizing the dosage of omadacycline for in vivo animal studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for omadacycline?
Omadacycline is a modernized aminomethylcycline antibiotic, belonging to the tetracycline class.[1][2] It functions by inhibiting bacterial protein synthesis. It binds to the 30S subunit of the bacterial ribosome, preventing the association of aminoacyl-tRNA with the ribosomal acceptor site.[1][3][4] Unique modifications to its chemical structure at the C-7 and C-9 positions allow it to overcome common tetracycline resistance mechanisms, such as tetracycline-specific efflux pumps and ribosomal protection proteins.[1][3][5][4] This makes it effective against a broad spectrum of bacteria, including strains resistant to other tetracyclines.[3][4]
References
Addressing unexpected side effects of omadacycline in animal models
Welcome to the technical support center for researchers utilizing omadacycline in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential unexpected side effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common, expected side effects of omadacycline observed in animal models?
A1: Based on preclinical studies, the most frequently observed side effects are generally mild and transient. These include gastrointestinal issues such as nausea and vomiting, particularly in dogs.[1] Increases in liver enzymes (ALT, AST) have also been noted, which are generally of low magnitude and reversible.[2]
Q2: Are there any unexpected or more severe side effects that have been reported in animal studies?
A2: Yes, some more specific and sometimes dose-limiting toxicities have been identified in non-clinical studies. These include:
-
Reproductive Toxicity: In rats, high doses of omadacycline have been associated with testicular atrophy, reduced sperm motility, and effects on female fertility, including increased post-implantation loss.[3]
-
Developmental Toxicity: Embryo-fetal toxicity has been observed in both rats and rabbits at higher exposures, leading to fetal loss, reduced fetal body weights, and skeletal defects.[3][4]
-
Cardiovascular Effects: Omadacycline has been shown to bind to the M2 muscarinic receptor, which can result in a transient increase in heart rate.[3][5][6][7][8][9][10][11][12] However, it has a low potential for inducing cardiac arrhythmias.[5][6][11][13]
-
Bone and Teeth Effects: As with other tetracyclines, omadacycline may cause discoloration of teeth and inhibition of bone growth in juvenile animals.[2][14]
Q3: What is the primary mechanism of action of omadacycline, and are there known off-target effects?
A3: Omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[15][16][17][18] Its chemical structure allows it to overcome common tetracycline resistance mechanisms.[7][16]
Known off-target effects in mammalian systems include:
-
M2 Muscarinic Receptor Binding: Omadacycline can inhibit the binding of acetylcholine to M2 muscarinic receptors, leading to a temporary increase in heart rate.[3][5][6][8][9][10][11][12]
-
Mitochondrial Function: Like other tetracyclines, omadacycline has the potential to affect mitochondrial protein synthesis, which could lead to broader cellular effects.[2][3][6][19][20]
Troubleshooting Guides
Issue 1: Gastrointestinal Distress (Nausea, Vomiting, Diarrhea) in Study Animals
-
Question: My animals (especially dogs) are showing signs of nausea and vomiting after oral administration of omadacycline. How can I mitigate this?
-
Answer:
-
Dose Fractionation: Consider splitting the daily dose into two smaller administrations, if the experimental design allows.
-
Route of Administration: If feasible for your study, switching to intravenous (IV) administration may reduce gastrointestinal irritation.
-
Acclimation: A gradual dose escalation over a few days may help the animals adapt.
-
Supportive Care: Ensure animals have free access to water to prevent dehydration. Anti-emetic pre-treatment could be considered, but its potential interaction with omadacycline should be evaluated for your specific study endpoints.
-
Issue 2: Elevated Liver Enzymes in Bloodwork
-
Question: I am observing a transient increase in ALT and AST levels in my rats. Is this expected and what should I do?
-
Answer:
-
Expected Finding: Low-magnitude, transient increases in liver aminotransferases are a known effect of omadacycline and other tetracyclines.[2]
-
Monitoring: Continue to monitor liver enzymes throughout the study and during a recovery period to ensure they return to baseline.
-
Dose Reduction: If the elevations are severe or sustained, consider a dose reduction in subsequent cohorts to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Histopathology: At the end of the study, ensure thorough histopathological examination of the liver to assess for any cellular damage.
-
Issue 3: Cardiovascular Changes (Increased Heart Rate)
-
Question: My telemetry data from cynomolgus monkeys shows a transient increase in heart rate following omadacycline administration. Is this a cause for concern?
-
Answer:
-
Known Mechanism: This is an expected pharmacodynamic effect due to omadacycline's binding to the M2 muscarinic receptor.[3][5][6][8][9][10]
-
Low Arrhythmic Potential: Non-clinical studies have indicated a low potential for omadacycline to cause cardiac arrhythmias.[5][6][13]
-
Monitoring: Continue to monitor cardiovascular parameters, including heart rate, blood pressure, and ECG, to characterize the duration and magnitude of the effect. Note the time to return to baseline.
-
Quantitative Data from Animal Models
The following tables summarize quantitative data from non-clinical safety and toxicology studies of omadacycline.
Table 1: Repeat-Dose Toxicity Study Findings in Rats (13-Week Study)
| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| 5 | No significant adverse effects observed. | 5 |
| 15 | Presence of test article-related pigment in tissues. | - |
| >15 | (Data not specified in available results) | - |
NOAEL: No-Observed-Adverse-Effect Level
Table 2: Reproductive and Developmental Toxicity in Rats
| Study Type | Dose (mg/kg/day) | Observed Effects | NOAEL (mg/kg/day) |
| Male Fertility | > 5 | Increased seminal vesicle weights, reduced or absent sperm motility. | 20 (for fertility) |
| Female Fertility | 20 | Increased post-implantation loss, reduced fetal viability. | < 20 |
| Embryo-Fetal Development | 5 - 60 | Reduced fetal body weights, delayed ossification. | Not established from available data |
Table 3: Cardiovascular Safety in Cynomolgus Monkeys
| Dose (mg/kg) | Maximum Observed Increase in Heart Rate (bpm) | Effect on QTc Interval |
| 5 | 37 | No effect |
| 20 | 58 | No effect |
| 40 | 27 | No effect |
Experimental Protocols
Below are generalized methodologies for key non-clinical safety studies, based on regulatory guidelines. The specific details of the omadacycline studies may have varied.
General Protocol for a Repeat-Dose Toxicity Study (Rodent)
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Groups: At least three dose groups (low, mid, high) and a control group (vehicle).
-
Administration: Omadacycline administered daily via oral gavage or intravenous infusion for 90 days.
-
Observations:
-
Daily clinical observations for signs of toxicity.
-
Weekly measurement of body weight and food consumption.
-
Ophthalmological examinations at baseline and termination.
-
Regular collection of blood for hematology and clinical chemistry analysis (including liver enzymes).
-
Urinalysis at selected intervals.
-
-
Termination:
-
At the end of the treatment period (and a recovery period for some cohorts), animals are euthanized.
-
Gross necropsy is performed on all animals.
-
Organ weights are recorded.
-
A comprehensive list of tissues is collected and preserved for histopathological examination.
-
General Protocol for an Embryo-Fetal Developmental Toxicity Study (Rabbit)
-
Animal Model: New Zealand White rabbits.
-
Mating: Time-mated female rabbits.
-
Groups: At least three dose groups and a control group.
-
Administration: Omadacycline administered daily by oral gavage during the period of organogenesis (e.g., gestation day 6-18).
-
Observations:
-
Daily clinical observations of does.
-
Regular monitoring of body weight and food consumption.
-
-
Termination:
-
Does are euthanized one day prior to expected parturition.
-
Uteri are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Omadacycline's primary mechanism of action in bacteria.
Caption: Potential off-target effects of omadacycline in mammalian cells.
Caption: General workflow for a repeat-dose toxicity study.
References
- 1. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline antibiotics disrupt cellular mitochondria - Digital Journal [digitaljournal.com]
- 3. Widely Used Antibiotics Affect Mitochondria | The Scientist [the-scientist.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Assessments of Cardiovascular Effects with Omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. database.ich.org [database.ich.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Omadacycline Tosylate Synthesis: Technical Support Center
Welcome to the Technical Support Center for the synthesis of omadacycline tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound starting from minocycline?
A1: The most common synthetic route for omadacycline begins with minocycline and involves a three-step process:
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Aminomethylation: Minocycline is reacted with an aminomethylating agent, typically N-(hydroxymethyl)phthalimide, at the C9 position.
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Deprotection: The phthalimide protecting group is removed to yield 9-aminomethylminocycline.
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Reductive Alkylation: The primary amine is then reacted with pivaldehyde under reductive conditions to introduce the neopentyl group, forming omadacycline free base.
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Salt Formation: Finally, the omadacycline free base is treated with p-toluenesulfonic acid to form the stable this compound salt.[1][2]
Q2: What are the critical factors affecting the overall yield of the synthesis?
A2: Several factors can significantly impact the final yield of this compound. These include the efficiency of the initial aminomethylation, the completeness of the deprotection step, the conditions of the reductive alkylation, and the purification and crystallization of the final product. Minimizing side reactions and the formation of impurities at each stage is crucial for maximizing the overall yield.[1][2]
Q3: What is the major impurity formed during the synthesis, and how can it be controlled?
A3: A common and critical impurity is the 4-epi-omadacycline, an epimer that can be difficult to separate from the desired product.[3] Controlling the formation of this impurity is essential for achieving high purity. Strategies to minimize its formation include careful control of reaction pH, temperature, and purification conditions. One patented method suggests that purification of the crude omadacycline freebase via crystallization can significantly reduce the levels of the 4-epi-isomer.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield in the aminomethylation step | Incomplete reaction; Formation of di-substituted or other byproducts. | Optimize the molar ratio of minocycline to N-(hydroxymethyl)phthalimide. Ensure the use of a suitable acid catalyst, such as triflic acid, and control the reaction temperature.[2] Monitor the reaction progress using HPLC to determine the optimal reaction time. |
| Incomplete deprotection of the phthalimide group | Insufficient deprotection agent (e.g., methylamine); Inadequate reaction time or temperature. | Increase the excess of the deprotection agent. Extend the reaction time and/or moderately increase the temperature, while monitoring for potential side reactions. |
| Formation of significant amounts of 4-epi-omadacycline impurity | Unfavorable pH or temperature conditions during synthesis or purification. | Maintain strict pH control, particularly during the final salt formation and crystallization steps. A patented process suggests adjusting the pH to between 3.5 and 4.5 during the tosylate salt formation can help control impurities.[5] Optimize crystallization conditions (solvent system, temperature profile) to selectively crystallize the desired isomer. |
| Difficulty in purifying the crude omadacycline free base | Presence of closely related impurities; Amorphous nature of the crude product. | Employ high-performance liquid chromatography (HPLC) for purification.[1] Consider crystallization of the free base prior to salt formation, as this can improve purity.[4] A variety of solvent systems can be screened for optimal crystallization.[1] |
| Poor quality of the final this compound salt | Residual solvents; Incorrect polymorphic form; High impurity levels. | Optimize the crystallization and drying conditions to ensure removal of residual solvents. Characterize the polymorphic form using techniques like X-ray powder diffraction (XRPD). Re-purify the material if impurity levels are unacceptable. |
Data on this compound Synthesis Yield and Purity
The following table summarizes data from various patented methods, highlighting the impact of different purification and salt formation strategies on the final yield and purity of this compound.
| Method | Starting Material | Key Process Step(s) | Yield | Purity (HPLC) | 4-epi-isomer Content | Reference |
| Method A | Crude Omadacycline Free Base | Crystallization of the tosylate salt | 92.2% | Not specified | Not specified | [1] |
| Method B | Crystalline Omadacycline Free Base | Tosylation reaction | 41.8% (of free base) | Not specified | Not specified | [4] |
| Method C | Omadacycline Free Base | Salt formation with p-toluenesulfonic acid in an isopropanol/methanol mixture | 61.54% | 94.75% | 1.47% | [3] |
| Method D | Crude Omadacycline Free Base | Purification and salt formation | 15-18% (overall) | Not specified | Not specified | [2] |
Key Experimental Protocols
Protocol 1: Synthesis of Omadacycline Free Base (Illustrative)
1. Aminomethylation of Minocycline:
-
Dissolve minocycline hydrochloride in a suitable solvent (e.g., triflic acid).
-
Add N-(hydroxymethyl)phthalimide and stir at a controlled temperature (e.g., 20-25°C).
-
Monitor the reaction by HPLC until completion.
-
Quench the reaction and isolate the crude product.
2. Deprotection:
-
Treat the product from the previous step with a solution of methylamine in a suitable solvent (e.g., ethanol).
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the deprotection by HPLC.
-
Work up the reaction to isolate the 9-aminomethylminocycline intermediate.
3. Reductive Alkylation:
-
Dissolve the 9-aminomethylminocycline in a suitable solvent.
-
Add pivaldehyde and a reducing agent (e.g., H₂ over a Pd/C catalyst).
-
Conduct the reaction under a hydrogen atmosphere until the starting material is consumed (as monitored by HPLC).
-
Filter the catalyst and isolate the crude omadacycline free base.
Protocol 2: Purification by Crystallization of Omadacycline Free Base
-
Dissolve the crude omadacycline free base in a suitable solvent system (e.g., a mixture of acetone and water).[4]
-
Adjust the pH to approximately 7.8-8.0.[4]
-
Optionally, add seed crystals to initiate crystallization.
-
Stir the mixture at a controlled temperature (e.g., 20-25°C) for a sufficient duration (e.g., 8-12 hours).[4]
-
Filter the crystalline solid, wash with the crystallization solvent, and dry under vacuum.
Protocol 3: Formation of this compound Salt
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Dissolve the purified omadacycline free base in a suitable solvent (e.g., a mixture of isopropanol and methanol).[3]
-
Separately, dissolve p-toluenesulfonic acid monohydrate in a suitable solvent (e.g., isopropanol).
-
Slowly add the p-toluenesulfonic acid solution to the omadacycline solution at a controlled temperature (e.g., 20-30°C).[3]
-
Stir the resulting mixture to allow for salt formation and precipitation.
-
Isolate the this compound by filtration, wash with a suitable solvent, and dry.
Visualizing the Synthesis and Troubleshooting
This compound Synthesis Pathway
Caption: Synthetic pathway of this compound from minocycline.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
Logic Diagram for Minimizing 4-epi-Omadacycline Impurity
Caption: Decision-making process for controlling 4-epi-omadacycline.
References
- 1. CA3179596A1 - Crystalline forms of omadacycline, methods of synthesis thereof and methods of use thereof - Google Patents [patents.google.com]
- 2. Omadacycline: a protein synthesis inhibitor_Chemicalbook [chemicalbook.com]
- 3. WO2023047323A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. US20230357135A1 - Crystalline forms of omadacycline, methods of synthesis thereof and methods of use thereof - Google Patents [patents.google.com]
- 5. WO2025094187A1 - A single step process for the preparation of this compound of formula (x) - Google Patents [patents.google.com]
Minimizing degradation of omadacycline during experimental procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of omadacycline during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My omadacycline solution appears to be losing potency in my multi-day in vitro experiment. What could be the cause?
A1: Omadacycline has been shown to degrade in solution at physiological temperatures (37°C), with studies indicating a potential decline in concentration of approximately 50% over 24 hours. This degradation can lead to falsely high Minimum Inhibitory Concentration (MIC) values in antimicrobial susceptibility testing, especially for slow-growing organisms. For experiments extending beyond a few hours at 37°C, this inherent instability is a critical factor to consider.
Q2: I am preparing omadacycline for an intravenous (IV) simulation experiment. What are the recommended storage conditions for the diluted solution?
A2: For reconstituted IV solutions, omadacycline is stable for up to 24 hours when stored at room temperature (≤25°C) and for up to 7 days when refrigerated (2°C to 8°C).[1] It is crucial to avoid freezing the solution.
Q3: I am working with solid, amorphous omadacycline. Are there any special handling precautions?
A3: Yes, the amorphous form of omadacycline is known to be unstable upon exposure to air, light, and/or moisture.[2] To minimize degradation, it should be stored at temperatures below 0°C with limited exposure to these elements.
Q4: What are the known degradation products of omadacycline?
A4: The most commonly cited degradation product is the 4-epi-isomer of omadacycline.[2] Additionally, unspecified air degradation products have been mentioned to form upon exposure of the amorphous solid to air.[2]
Q5: Can I do anything to prevent the degradation of omadacycline in my cell culture medium?
A5: For in vitro assays, the degradation of omadacycline has been linked to oxidative processes. The use of Oxyrase®, an oxygen-reducing agent, in the culture medium has been shown to prevent the degradation of omadacycline in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in antimicrobial susceptibility testing (AST) | Degradation of omadacycline in the test medium during incubation. | For slow-growing organisms, consider daily supplementation of omadacycline to maintain the desired concentration. Alternatively, the use of an oxygen-scavenging agent like Oxyrase® in the broth can mitigate oxidative degradation. |
| Precipitate formation in prepared solutions | Omadacycline has limited solubility in aqueous buffers. | For maximum solubility, first dissolve omadacycline in an organic solvent like DMSO and then dilute with the aqueous buffer of choice. Prepare fresh aqueous solutions daily and do not store for more than one day. |
| Discoloration of stock solutions | Potential degradation due to light exposure or oxidation. | Prepare stock solutions in a solvent purged with an inert gas. Store stock solutions and diluted solutions protected from light. Visually inspect solutions for color changes before use; the reconstituted solution should be yellow to dark orange.[1] |
| Variability in quantification by HPLC | Improper sample handling and storage leading to degradation before analysis. | For plasma samples, store at -30°C for long-term stability. Samples are stable for at least 24 hours at room temperature and for up to 65 hours in an autosampler set at 2-8°C. Avoid repeated freeze-thaw cycles. |
Quantitative Data on Omadacycline Stability
The following tables summarize the available quantitative data on omadacycline stability.
Table 1: Stability of Omadacycline in Solution
| Condition | Matrix | Concentration | Temperature | Duration | Percent Degradation / Half-life | Reference |
| Incubation | Solution | Not Specified | 37°C | 24 hours | ~50% | Not Specified |
| Incubation | CAMHB | Not Specified | 37°C | 24 hours | ~49.8% | Not Specified |
| Incubation | Solution | Not Specified | 37°C | - | Half-life: 21.70 hours | Not Specified |
| Incubation | CAMHB | Not Specified | 37°C | - | Half-life: 31.37 hours | Not Specified |
Table 2: Stability of Reconstituted Intravenous Omadacycline Solution
| Diluent | Concentration | Storage Condition | Duration | Analyte Remaining (%) | Reference |
| 0.9% Sodium Chloride | 1 mg/mL | Refrigerated (2-8°C) | 9 days | >95% | [3] |
| 5% Dextrose | 1 mg/mL | Refrigerated (2-8°C) | 9 days | >95% | [3] |
| 0.9% Sodium Chloride or 5% Dextrose | 1 or 2 mg/mL | Room Temperature (≤25°C) | 24 hours | Stable | [2] |
| 0.9% Sodium Chloride or 5% Dextrose | 1 or 2 mg/mL | Refrigerated (2-8°C) | 7 days | Stable | [1] |
Experimental Protocols
Protocol for a Forced Degradation Study of Omadacycline
This protocol provides a general framework for conducting a forced degradation study to evaluate the stability of omadacycline under various stress conditions.
1. Materials:
-
Omadacycline reference standard
-
HPLC grade solvents (e.g., methanol, acetonitrile, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
pH meter
-
Photostability chamber
-
Calibrated oven
-
HPLC or UPLC system with a UV or MS detector
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve the omadacycline reference standard in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid omadacycline or a solution to heat in a calibrated oven (e.g., 80°C) for a defined period.
-
Photostability: Expose the omadacycline solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
4. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
5. Data Analysis:
-
Calculate the percentage of omadacycline remaining and the percentage of each degradation product formed at each time point.
-
Determine the degradation kinetics and pathways.
Representative Stability-Indicating HPLC Method
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm)[4]
-
Mobile Phase: 0.1% formic acid in water: methanol (80:20 v/v)[4]
-
Flow Rate: 0.3 mL/min[4]
-
Column Temperature: 45°C[4]
-
Injection Volume: 10 µL[4]
-
Detection: Mass Spectrometry (MS) with m/z transitions of 557.6 → 456.6 for omadacycline.[5]
Visualizations
Caption: Forced degradation experimental workflow for omadacycline.
Caption: Known and potential degradation pathways of omadacycline.
References
- 1. researchgate.net [researchgate.net]
- 2. US20230357135A1 - Crystalline forms of omadacycline, methods of synthesis thereof and methods of use thereof - Google Patents [patents.google.com]
- 3. Prepared omadacycline for injection: Nine-day stability and sterility in an elastomeric pump - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Method Development and Validation For Determining Stability of Omadacycline In Biological Matrices By Liquid Chromatography–Mass Spectrometry - vels [ir.vistas.ac.in]
Adjusting omadacycline treatment protocols for resistant bacterial isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with omadacycline, particularly in the context of resistant bacterial isolates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of omadacycline, and how does it overcome common tetracycline resistance?
A1: Omadacycline, a member of the aminomethylcycline class of antibiotics, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] Its chemical structure allows it to evade the two most common mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[1][2][3] Efflux pumps are membrane proteins that actively remove tetracyclines from the bacterial cell, while ribosomal protection proteins dislodge tetracyclines from their target on the ribosome.[4][5] Omadacycline is a poor substrate for most efflux pumps and maintains its binding affinity to the ribosome even in the presence of ribosomal protection proteins.[2][3]
Q2: Against which common resistant bacterial isolates is omadacycline effective?
A2: Omadacycline has demonstrated in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including many resistant phenotypes. This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), penicillin-resistant Streptococcus pneumoniae, and Enterobacterales that produce extended-spectrum β-lactamases (ESBLs).[2][6]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) ranges for omadacycline against resistant isolates?
A3: Omadacycline generally exhibits low MIC values against many resistant strains. For example, the MIC90 (the concentration at which 90% of isolates are inhibited) for omadacycline against tetracycline-resistant S. aureus is often around 0.5 µg/mL.[6] Specific MIC distributions for various resistant phenotypes are detailed in the tables below.
Q4: Are there specific experimental conditions that can affect omadacycline's in vitro activity?
A4: Yes, factors such as the testing medium and incubation time can influence omadacycline's performance in vitro. For instance, omadacycline can degrade in solution over time, which may lead to falsely elevated MIC values, especially for slow-growing organisms.[7][8] This phenomenon, known as a "trailing effect," where partial growth is observed in wells above the true MIC, has been noted, particularly with nontuberculous mycobacteria.[7][9]
Troubleshooting Guide for Omadacycline Susceptibility Testing
This guide addresses common issues encountered during in vitro susceptibility testing of omadacycline using the broth microdilution method.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Higher than expected MIC values for quality control (QC) strains. | 1. Incorrect inoculum density.2. Contamination of the inoculum.3. Improper storage or handling of omadacycline stock solution.4. Degradation of the antibiotic in the testing medium. | 1. Ensure the inoculum is standardized to a 0.5 McFarland standard.2. Subculture the inoculum to a purity plate to check for contamination.3. Prepare fresh omadacycline stock solution and store it at the recommended temperature in small aliquots.4. For slow-growing organisms, consider the stability of omadacycline in the chosen broth over the required incubation period.[7] |
| "Trailing" or "ghosting" growth observed across multiple wells. | 1. The isolate exhibits a trailing phenotype, where partial growth occurs at concentrations above the true MIC.2. The inoculum is too dense.3. The reading of the MIC endpoint is inconsistent. | 1. Read the MIC at the lowest concentration that shows a significant reduction in growth (e.g., 80% inhibition) as compared to the growth control well. This may require careful visual inspection or the use of a spectrophotometer.[10][11]2. Re-standardize the inoculum to ensure it is not too heavy.3. Use a standardized light source and reading method. For trimethoprim and sulfamethoxazole, CLSI recommends reading at the 80% inhibition point, a principle that can be applied to trailing with omadacycline.[12] |
| Inconsistent MIC results between experimental repeats. | 1. Variability in inoculum preparation.2. Minor fluctuations in incubation temperature or duration.3. Subjectivity in endpoint determination, especially with trailing growth. | 1. Use a calibrated nephelometer or densitometer for inoculum standardization.2. Ensure the incubator is properly calibrated and maintain a consistent incubation time.3. Have a second trained individual read the plates independently to ensure consistency in endpoint determination. |
| No growth in the positive control well. | 1. The bacterial suspension was not viable.2. Incorrect medium was used.3. The incubator was not functioning correctly. | 1. Use a fresh bacterial culture for inoculum preparation.2. Verify that the correct Mueller-Hinton broth formulation was used.3. Check the incubator temperature and atmosphere. |
Quantitative Data Summary
The following tables summarize the in vitro activity of omadacycline against various resistant bacterial isolates.
Table 1: Omadacycline MIC Distribution against Resistant Gram-Positive Isolates
| Organism (Resistance Phenotype) | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus (Tetracycline-Resistant) | 19 | 0.5 | 1 | 0.125–1 | [13] |
| Staphylococcus aureus (MRSA) | 3,255 | 0.12 | 0.25 | ≤0.06->4 | [14] |
| Enterococcus faecalis (Vancomycin-Resistant) | 30 | 0.12 | 0.25 | ≤0.06-0.25 | [14] |
| Enterococcus faecium (Vancomycin-Resistant) | Not Specified | 0.12 | 0.12 | Not Specified | [15] |
| Streptococcus pneumoniae (Penicillin-Resistant) | 193 | 0.06 | 0.12 | ≤0.03-0.25 | [14] |
Table 2: Omadacycline MIC Distribution against Resistant Gram-Negative Isolates
| Organism (Resistance Phenotype) | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli (ESBL-producing) | 51 | 4 | 16 | Not Specified | [16] |
| Klebsiella pneumoniae (ESBL-producing) | 51 | 8 | >32 | Not Specified | [16] |
| Enterobacter cloacae (ESBL-producing) | Not Specified | 4 | 4 | Not Specified | [6] |
| Haemophilus influenzae (β-lactamase positive) | Not Specified | 1 | 1 | Not Specified | [6] |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[4][5][17]
1. Preparation of Omadacycline Stock Solution:
-
Aseptically prepare a stock solution of omadacycline at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water).
-
Store the stock solution in small aliquots at -70°C until use. Avoid repeated freeze-thaw cycles.
2. Preparation of Microdilution Plates:
-
Prepare serial two-fold dilutions of the omadacycline stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations typically ranging from 0.008 to 16 µg/mL in the microtiter plate wells.
-
Each well should contain 50 µL of the appropriate antibiotic dilution.
-
Include a growth control well (containing only broth) and a sterility control well (containing only uninoculated broth).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This can be done visually or with a calibrated nephelometer. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the final bacterial suspension, resulting in a final volume of 100 µL per well.
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria. Incubation times may need to be extended for slow-growing organisms.
5. Interpretation of Results:
-
Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of omadacycline that completely inhibits visible growth of the organism as detected by the unaided eye.
-
For isolates exhibiting a "trailing" effect, the MIC should be recorded as the lowest concentration at which a significant decrease in turbidity is observed (approximately 80% inhibition) compared to the growth control.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Regulation of the TetA efflux pump by the TetR repressor.
Caption: Mechanism of ribosomal protection by the Tet(M) protein.
Caption: Workflow for Omadacycline MIC Determination.
References
- 1. dickwhitereferrals.com [dickwhitereferrals.com]
- 2. Challenges and a potential solution to perform drug susceptibility testing of omadacycline against nontuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dokumen.pub [dokumen.pub]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. The TetR Family of Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multilaboratory Comparison of Omadacycline MIC Test Strip to Broth Microdilution MIC against Gram-Negative, Gram-Positive, and Fastidious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New regulators of the tetracycline‐inducible gene expression system identified by chemical and genetic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicenter Clinical Performance Evaluation of Omadacycline Susceptibility Testing of Enterobacterales on VITEK 2 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. en.wikipedia.org [en.wikipedia.org]
- 17. standards.globalspec.com [standards.globalspec.com]
Technical Support Center: Investigating Potential Impurities in Commercial Omadacycline Tosylate Powders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial omadacycline tosylate powders.
Frequently Asked Questions (FAQs)
Q1: My biological assay results using a new batch of commercial this compound are inconsistent with previous experiments or published data. What could be the cause?
A1: Inconsistent biological activity can stem from issues with the purity and form of the this compound powder. A recent analysis of a commercial source of this compound revealed that it contained only about 53% of the active compound, with the remainder being composed of known, microbiologically inactive impurities[1][2]. It is crucial to verify the purity and polymorphic form of the powder. The material may also be the amorphous form, which has very limited stability compared to the crystalline tosylate salt[1][2].
Q2: I observe unexpected peaks in my HPLC analysis of an this compound sample. What are these likely to be?
A2: Unexpected peaks in your chromatogram are likely impurities or degradation products. One known degradation product is the 4-beta epimer of omadacycline[3]. Other possibilities include manufacturing intermediates or by-products. The presence of significant impurities has been reported in some commercially available omadacycline powders, in some cases constituting around 40% of the material[1][2].
Q3: How can I confirm the identity of the main peak as omadacycline and characterize the impurities in my sample?
A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose. You can compare the retention time and mass spectrum of your main peak with a certified reference standard of this compound. The mass-to-charge ratio (m/z) of the impurity peaks can provide initial identification, which can then be confirmed by comparing with known impurity standards or by using high-resolution mass spectrometry (HRMS) for elemental composition analysis.
Q4: What is the expected stability of this compound in solution and as a solid?
A4: As a solid, the crystalline tosylate form of omadacycline is stable, with a recommended shelf life of 24 months when stored at 20°C to 25°C[4][5]. However, the amorphous form is known to have very limited stability[1][2]. In solution, omadacycline can degrade. One study noted a 50% decrease in concentration in a broth medium over 24 hours[6][7]. For intravenous use, reconstituted omadacycline is stable for up to 9 days when refrigerated[3][8].
Q5: Are there specific storage and handling recommendations for this compound powders?
A5: Yes. This compound should be stored at controlled room temperature (20°C to 25°C; excursions permitted to 15-30°C)[5]. Protect from light and moisture. When preparing solutions, use them promptly or store them under validated conditions (e.g., refrigerated) to minimize degradation[3][8]. Given the potential for instability of some commercial powders, it is advisable to prepare fresh solutions for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Potency in Biological Assays | The powder may have low purity. It has been reported that some commercial this compound powders contain as little as ~53% of the active drug.[1][2] | 1. Verify the purity of your powder using HPLC against a certified reference standard.2. Consider purchasing from a reputable supplier who provides a detailed Certificate of Analysis (CoA) with validated data.3. Perform a dose-response curve to determine the actual potency of your batch. |
| Appearance of New Peaks in HPLC Over Time | This indicates degradation of omadacycline in your sample, either in solid-state or in solution. The 4-beta epimer is a known degradant.[3] | 1. Review your storage conditions for both the solid powder and prepared solutions. Ensure they are protected from light, moisture, and stored at the recommended temperature.2. For solutions, prepare them fresh before use. If storage is necessary, validate the stability under your specific conditions.3. Analyze the sample using LC-MS to identify the degradation products. |
| Inconsistent HPLC Results Between Vials of the Same Batch | This could be due to heterogeneity in the powder or improper sample handling and preparation. | 1. Ensure proper mixing of the powder before weighing.2. Review your sample preparation procedure for consistency.3. Analyze multiple samples from different vials to assess batch uniformity. |
| Powder Does Not Fully Dissolve as Expected | The powder may be a different salt form or contain insoluble impurities. | 1. Verify the solubility of this compound in your chosen solvent from literature or the supplier's documentation.2. Try different solvents or adjust the pH to aid dissolution.3. Analyze the undissolved material to identify its nature. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound powders.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Note: A previously published method used a mobile phase of Methanol:Phosphate Buffer (35:65 v/v).[9]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a certified reference standard of this compound in a suitable diluent (e.g., 75% methanol) to obtain a known concentration (e.g., 1 mg/mL).
-
-
Sample Solution Preparation:
-
Prepare a solution of your commercial this compound powder at the same concentration as the standard solution.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm or equivalent[10] |
| Column Temperature | 35°C[8] or 45°C[10] |
| Flow Rate | 1.2 mL/min[8] |
| Injection Volume | 10 µL[8] |
| Detection Wavelength | 280 nm[4][8] or 235 nm[9] |
| Run Time | 60 minutes to ensure elution of all potential impurities[8] |
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms. The retention time of the main peak in your sample should match that of the standard.
-
Calculate the purity of your sample by the area percentage method. The assay can be determined by comparing the peak area of the main peak in your sample to that of the standard.
-
Protocol 2: Confirmation of Polymorphic Form by X-Ray Powder Diffraction (XRPD)
This protocol is to confirm if the this compound is in the stable crystalline form.
-
Sample Preparation:
-
Gently grind a small amount of the this compound powder to a fine consistency.
-
Mount the powder on a sample holder.
-
-
XRPD Instrument Settings:
-
Use a diffractometer with Cu Kα radiation.
-
Scan the sample over a 2θ range of approximately 2° to 40°.
-
Use appropriate step size and scan speed to obtain a good quality diffractogram.
-
-
Data Analysis:
Visualizations
Caption: Workflow for investigating commercial this compound powders.
Caption: Potential degradation pathways for omadacycline.
References
- 1. Omadacycline powder for research procured from unauthorized commercial vendors may be impure and/or unstable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Prepared omadacycline for injection: Nine-day stability and sterility in an elastomeric pump - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Omadacycline drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and a potential solution to perform drug susceptibility testing of omadacycline against nontuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. impactfactor.org [impactfactor.org]
Validation & Comparative
In Vitro Efficacy Showdown: Omadacycline vs. Tigecycline Against Enterobacteriaceae
A Comparative Guide for Researchers and Drug Development Professionals
The rise of multidrug-resistant Enterobacteriaceae poses a significant threat to public health, necessitating the development and evaluation of novel antimicrobial agents. This guide provides an objective in vitro comparison of two tetracycline-class antibiotics, omadacycline and tigecycline, against this challenging family of Gram-negative bacteria. Omadacycline, a newer aminomethylcycline, and tigecycline, a first-in-class glycylcycline, are both designed to overcome common tetracycline resistance mechanisms, but their performance profiles exhibit notable differences.
Mechanism of Action and Resistance
Both omadacycline and tigecycline function by inhibiting bacterial protein synthesis.[1][2] They bind to the 30S ribosomal subunit, preventing the accommodation of aminoacyl-tRNA into the A site of the ribosome, which ultimately halts the elongation of peptide chains.[2][3]
A key structural feature of both antibiotics is their modification at the C-9 position of the tetracycline core. This modification sterically hinders the two most common mechanisms of tetracycline resistance:
-
Efflux Pumps: These membrane proteins actively expel traditional tetracyclines from the bacterial cell. Omadacycline and tigecycline are poor substrates for many of these pumps.[1][4]
-
Ribosomal Protection Proteins: These proteins interact with the ribosome to dislodge traditional tetracyclines. The bulky C-9 side chains of omadacycline and tigecycline interfere with the action of these protective proteins.[1][3][4]
Despite these advantages, resistance to omadacycline and tigecycline can still emerge through other mechanisms. In Enterobacteriaceae, this can include the upregulation of specific efflux pumps like AcrAB-TolC and OqxAB, or mutations in the 16S rRNA or ribosomal proteins that alter the drug's binding site.[5][6]
Data Presentation: In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for omadacycline and tigecycline against various Enterobacteriaceae isolates from several studies. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: Comparative Activity Against Carbapenemase-Producing Enterobacterales
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Omadacycline | 8 | 32 |
| Tigecycline | 0.5 | 1 |
| Data sourced from a 2024 study on carbapenemase-producing Enterobacterales isolates from Spain.[5] |
Table 2: Omadacycline Activity Against Specific Enterobacteriaceae Species
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | 1 | 2 |
| Klebsiella oxytoca | 1 | 4 |
| Enterobacter cloacae | 2 | 4 |
| Data sourced from a 2019 surveillance study of isolates from China, Hong Kong, and Taiwan.[7] |
Table 3: Tigecycline Activity Against Multidrug-Resistant Enterobacteriaceae
| Organism Group | MIC₉₀ (mg/L) |
| E. coli (ESBL-producing) | 0.5 |
| Non-E. coli Enterobacteriaceae (ESBL-producing) | 2 |
| Data sourced from a 2012 study on multidrug-resistant isolates from Belgium.[8] |
Across studies focusing on resistant phenotypes, particularly carbapenem-resistant Enterobacteriaceae, tigecycline consistently demonstrates lower MIC values, suggesting greater in vitro potency compared to omadacycline.[5][9]
Experimental Protocols
The in vitro susceptibility data cited in this guide were primarily generated using the broth microdilution method, which is the reference standard for quantitative MIC testing.
Protocol: Broth Microdilution MIC Testing
-
Isolate Preparation: Bacterial isolates are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours to ensure purity and viability.
-
Inoculum Standardization: A standardized inoculum is prepared by suspending bacterial colonies in a saline or broth solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Serial twofold dilutions of omadacycline and tigecycline are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). These dilutions are dispensed into the wells of a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.
-
MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Quality Control: On each day of testing, quality control is performed using reference bacterial strains (e.g., E. coli ATCC 25922) as recommended by the Clinical and Laboratory Standards Institute (CLSI) to ensure the accuracy and reproducibility of the results.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity and resistance mechanisms of the third generation tetracyclines tigecycline, eravacycline and omadacycline against nationwide Spanish collections of carbapenemase-producing Enterobacterales and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mini Review on the Mechanisms of Tetracycline Resistance in Bacterial Species [scirp.org]
- 7. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro susceptibility of multidrug-resistant Enterobacteriaceae clinical isolates to tigecycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Omadacycline and Moxifloxacin: A Head-to-Head Comparison for the Treatment of Streptococcus pneumoniae Infections
A comprehensive review of clinical and in vitro data comparing the efficacy of the novel aminomethylcycline, omadacycline, with the established fluoroquinolone, moxifloxacin, against Streptococcus pneumoniae, a leading cause of community-acquired bacterial pneumonia (CABP).
This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key data from head-to-head clinical trials and in vitro surveillance studies. The information is presented to facilitate an objective assessment of the two antimicrobial agents in the context of S. pneumoniae infections.
Clinical Efficacy in Community-Acquired Bacterial Pneumonia
The cornerstone of the clinical comparison between omadacycline and moxifloxacin for the treatment of CABP, often caused by S. pneumoniae, comes from the pivotal Phase 3 OPTIC (Omadacycline for Pneumonia Treatment In the Community) and the subsequent OPTIC-2 trials. These studies were designed to assess the non-inferiority of omadacycline to moxifloxacin.
The primary endpoint in the initial OPTIC trial was early clinical response (ECR) at 72 to 120 hours after the first dose. The results demonstrated that omadacycline was non-inferior to moxifloxacin. In the intent-to-treat population, 81.1% of patients in the omadacycline group achieved an early clinical response compared to 82.7% in the moxifloxacin group.[1] At the post-treatment evaluation (PTE), 5 to 10 days after the last dose, the clinical success rates were 87.6% for omadacycline and 85.1% for moxifloxacin.[2]
A pooled analysis of the OPTIC and OPTIC-2 trials further solidified these findings, showing comparable high clinical success rates for both drugs against the most common pathogens, including S. pneumoniae.[3] For patients with S. pneumoniae specifically, the clinical success rates were similar between the two treatment arms.[4]
Table 1: Clinical Response Rates in the OPTIC Trial for CABP
| Endpoint | Omadacycline | Moxifloxacin |
| Early Clinical Response (ECR) | 81.1% | 82.7% |
| Post-Treatment Evaluation (PTE) Success | 87.6% | 85.1% |
In Vitro Activity against Streptococcus pneumoniae
In vitro susceptibility testing is a critical component in evaluating the potential efficacy of an antimicrobial agent. Minimum Inhibitory Concentration (MIC) values, particularly the MIC50 and MIC90 (the concentrations at which 50% and 90% of isolates are inhibited, respectively), are key indicators of a drug's potency.
Surveillance studies have consistently demonstrated the potent in vitro activity of omadacycline against S. pneumoniae, including strains resistant to other antibiotic classes such as penicillin and macrolides.[3][5] Omadacycline has shown consistent MIC50/90 values over several years of surveillance.[5]
Table 2: Comparative MIC50 and MIC90 Values (µg/mL) against Streptococcus pneumoniae
| Antibiotic | MIC50 | MIC90 | Year of Data |
| Omadacycline | 0.06 | 0.06 - 0.12 | 2010, 2014, 2016[5][6] |
| Moxifloxacin | Data not available in a directly comparable format | Data not available in a directly comparable format | - |
Note: While specific comparative MIC values for moxifloxacin from the same studies were not found, its established efficacy against S. pneumoniae in clinical practice and trials underscores its potent in vitro activity.
Experimental Protocols
Clinical Trial Protocol (Adapted from the OPTIC Study)
The OPTIC study was a multicenter, randomized, double-blind, non-inferiority trial.
-
Patient Population: Adults diagnosed with community-acquired bacterial pneumonia.
-
Randomization: Patients were randomized in a 1:1 ratio to receive either omadacycline or moxifloxacin.
-
Dosing Regimen:
-
Omadacycline Group: Received an initial intravenous (IV) loading dose, followed by once-daily IV or oral maintenance doses.
-
Moxifloxacin Group: Received a standard IV or oral regimen of moxifloxacin.
-
-
Primary Endpoint: Early Clinical Response (ECR), defined as survival with improvement in at least two of four key symptoms (cough, sputum production, pleuritic chest pain, and dyspnea) without worsening of any of these symptoms at 72 to 120 hours after the first dose.
-
Secondary Endpoint: Investigator-assessed clinical response at the Post-Treatment Evaluation (PTE) visit, which occurred 5 to 10 days after the final dose of the study drug.
In Vitro Susceptibility Testing Protocol (General Methodology)
-
Isolates: A large collection of recent clinical isolates of Streptococcus pneumoniae are obtained from various medical centers.
-
Methodology: Broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
Serial twofold dilutions of omadacycline and moxifloxacin are prepared in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood.
-
Each well of a microtiter plate is inoculated with a standardized suspension of a S. pneumoniae isolate.
-
Plates are incubated at 35°C for 20-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
-
Data Analysis: The MIC50 and MIC90 values are calculated from the distribution of MICs for all tested isolates.
Mechanism of Action
The fundamental difference between omadacycline and moxifloxacin lies in their mechanisms of action, targeting distinct cellular processes in bacteria.
Omadacycline: Inhibition of Protein Synthesis
Omadacycline belongs to the aminomethylcycline class, a new generation of tetracyclines. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[3][5]
Caption: Omadacycline's mechanism of action.
Omadacycline binds to the 30S ribosomal subunit, which is a crucial component of the bacterial ribosome. This binding physically obstructs the A-site, preventing the attachment of aminoacyl-tRNA. Consequently, the elongation of the polypeptide chain is halted, leading to the inhibition of protein synthesis and ultimately inhibiting bacterial growth. A key advantage of omadacycline is its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[3][5]
Moxifloxacin: Inhibition of DNA Replication
Moxifloxacin is a fluoroquinolone antibiotic that targets bacterial DNA replication. Its mechanism involves the inhibition of two essential enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.
Caption: Moxifloxacin's mechanism of action.
DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process essential for the initiation of replication and transcription. Topoisomerase IV is critical for the decatenation of daughter chromosomes following replication, allowing for proper cell division. By inhibiting these enzymes, moxifloxacin leads to the accumulation of DNA strand breaks and ultimately results in bacterial cell death.
Conclusion
Head-to-head clinical trials have firmly established that omadacycline is non-inferior to moxifloxacin for the treatment of community-acquired bacterial pneumonia, including cases caused by Streptococcus pneumoniae. Both agents demonstrate high rates of clinical success.
From an in vitro perspective, omadacycline exhibits potent activity against S. pneumoniae, including strains resistant to other commonly used antibiotics. The distinct mechanisms of action of these two drugs provide different therapeutic approaches. Omadacycline's inhibition of protein synthesis offers an alternative to the DNA replication-targeting mechanism of fluoroquinolones like moxifloxacin.
The choice between these agents in a clinical setting will depend on various factors, including local resistance patterns, patient-specific factors, and safety profiles. This guide provides the foundational data to support informed decisions in the research and development of antibacterial therapies.
References
Validating omadacycline's activity against tetracycline-resistant E. coli
A Comparative Analysis of a Novel Aminomethylcycline
This guide provides a comprehensive comparison of omadacycline's in vitro activity against tetracycline-resistant Escherichia coli (E. coli), placing its performance in context with other tetracycline-class antibiotics. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance.
Executive Summary
Omadacycline, a novel aminomethylcycline, demonstrates potent activity against E. coli strains exhibiting resistance to older tetracycline antibiotics. Its unique chemical structure allows it to circumvent the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[1][2] This guide summarizes the quantitative data from various studies, details the experimental methodologies for susceptibility testing, and provides visual representations of the experimental workflow and omadacycline's mechanism of action.
Comparative In Vitro Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of omadacycline and comparator antibiotics against tetracycline-resistant E. coli. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates' growth are inhibited, respectively.
| Antibiotic | All E. coli Isolates MIC50/MIC90 (µg/mL) | Tetracycline-Resistant E. coli Isolates MIC50/MIC90 (µg/mL) | E. coli with Efflux Gene tet(A) MIC50 (µg/mL) | E. coli with Efflux Gene tet(B) MIC50/MIC90 (µg/mL) | Reference |
| Omadacycline | 0.5/2 | 1/4 | 4 | 1/4 | [3] |
| Tetracycline | - | >16 | - | - | [4] |
| Doxycycline | - | - | - | - | |
| Minocycline | - | - | - | - | |
| Tigecycline | - | - | - | 0.25/0.5 | [5] |
Key Findings:
-
Omadacycline consistently demonstrates lower MIC values against tetracycline-resistant E. coli compared to older tetracyclines.[3]
-
Specifically, against E. coli isolates with defined tetracycline resistance mechanisms, such as the tet(A) and tet(B) efflux pumps, omadacycline maintains significant activity.[5]
-
While tigecycline also shows potent activity, omadacycline provides a valuable alternative, particularly in cases where tigecycline use may be limited.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro antimicrobial susceptibility testing, following standardized protocols to ensure reproducibility and comparability.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) guidelines, such as CLSI document M07.[6][7]
Protocol Outline:
-
Inoculum Preparation: A standardized suspension of the E. coli isolate is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: Serial twofold dilutions of omadacycline and comparator antibiotics are prepared in a 96-well microtiter plate. Each well contains a specific concentration of the antibiotic in broth. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculation: Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Visualizing the Experimental Workflow and Mechanism of Action
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Workflow for MIC determination via broth microdilution.
Mechanism of Action and Resistance Evasion
The diagram below illustrates how tetracyclines inhibit bacterial protein synthesis and how resistance mechanisms in E. coli counteract this. It also shows how omadacycline's structural modifications enable it to overcome these resistance mechanisms.
Caption: Omadacycline overcomes tetracycline resistance mechanisms.
Conclusion
The available in vitro data strongly supports the efficacy of omadacycline against tetracycline-resistant E. coli. Its ability to evade common resistance mechanisms, such as efflux pumps and ribosomal protection, makes it a promising therapeutic option.[1] Further clinical investigations are warranted to fully elucidate its role in treating infections caused by these resistant pathogens. This guide provides a foundational overview for researchers and clinicians evaluating the potential of omadacycline in their work.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. wvdl.wisc.edu [wvdl.wisc.edu]
- 3. goums.ac.ir [goums.ac.ir]
- 4. en.iacld.com [en.iacld.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Omadacycline's Efficacy in the Face of Cross-Resistance: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of omadacycline's performance against other antibiotic classes, supported by experimental data. Omadacycline, a first-in-class aminomethylcycline, demonstrates a significant advantage in overcoming common antibiotic resistance mechanisms, particularly those affecting older tetracyclines.
Omadacycline maintains its antibacterial activity against pathogens that have developed resistance to other antibiotics through two primary mechanisms: ribosomal protection and active drug efflux.[1][2] Structural modifications to the omadacycline molecule, specifically at the C-9 position, allow it to circumvent these resistance strategies, making it a potent option against a variety of multidrug-resistant organisms.[2] This guide summarizes the quantitative data on its efficacy and outlines the typical experimental protocols used in these cross-resistance studies.
Comparative Antibacterial Activity of Omadacycline
Omadacycline has shown potent in vitro activity against a broad spectrum of Gram-positive and select Gram-negative bacteria, including strains resistant to tetracyclines, macrolides, and fluoroquinolones.[1][3] Its efficacy is particularly noted against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae.[3][4]
Table 1: Omadacycline MICs against S. aureus with Defined Resistance Phenotypes
| Organism | Resistance Phenotype | Omadacycline MIC (µg/mL) | Doxycycline MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| S. aureus | Methicillin-Susceptible (MSSA) | 0.25 | ≤0.25 | ≤0.25 |
| S. aureus | Methicillin-Resistant (MRSA) | 0.5 | >8 | >4 |
| S. aureus | Tetracycline-Resistant | 0.5 | ≥16 | ≤0.25 |
| S. aureus | Doxycycline-Resistant | 1 | ≥16 | 0.5 |
Data compiled from multiple in vitro studies. MIC values represent the MIC90, the concentration at which 90% of isolates are inhibited.[1][5]
Table 2: Omadacycline MICs against Enterococcus Species with Vancomycin Resistance
| Organism | Resistance Phenotype | Omadacycline MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| E. faecalis | Vancomycin-Susceptible | 0.12 | ≤2 | 2 |
| E. faecalis | Vancomycin-Resistant (VRE) | 0.25 | ≥32 | 2 |
| E. faecium | Vancomycin-Susceptible | ≤0.06 | ≤2 | 2 |
| E. faecium | Vancomycin-Resistant (VRE) | 0.12 | ≥32 | 2 |
Data compiled from multiple in vitro studies. MIC values represent the MIC90.[3][6]
Table 3: Omadacycline MICs against S. pneumoniae with Varying Resistance Profiles
| Organism | Resistance Phenotype | Omadacycline MIC (µg/mL) | Penicillin MIC (µg/mL) | Azithromycin MIC (µg/mL) |
| S. pneumoniae | Penicillin-Susceptible | ≤0.06 | ≤0.06 | ≤0.25 |
| S. pneumoniae | Penicillin-Resistant | 0.12 | ≥8 | >8 |
| S. pneumoniae | Macrolide-Resistant | 0.12 | ≤0.06 | ≥64 |
| S. pneumoniae | Multidrug-Resistant | 0.12 | ≥4 | ≥64 |
Data compiled from multiple in vitro studies. MIC values represent the MIC90.[3][7]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The following is a detailed methodology for a typical cross-resistance study.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8]
-
Bacterial Isolate Preparation:
-
Clinically relevant bacterial isolates with known resistance profiles are selected.
-
Isolates are cultured on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood) and incubated for 18-24 hours at 35°C.
-
A bacterial suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
-
Antibiotic Stock and Dilution Plate Preparation:
-
Stock solutions of omadacycline and comparator antibiotics are prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final concentrations should span the expected MIC range for the tested organisms.
-
-
Inoculation and Incubation:
-
The standardized bacterial suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.
-
-
MIC Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Growth is assessed visually or with a plate reader.
-
The results are interpreted as susceptible, intermediate, or resistant based on CLSI-defined breakpoints.[8]
-
Characterization of Resistance Mechanisms
To establish a clear link between a resistance genotype and phenotype, the following methods are employed:
-
Polymerase Chain Reaction (PCR):
-
DNA is extracted from the bacterial isolates.
-
PCR is used to screen for the presence of specific resistance genes, such as tet(K) and tet(L) for tetracycline efflux, and tet(M) and tet(O) for ribosomal protection.[9]
-
Primers specific to these genes are used to amplify the target DNA, which is then visualized using gel electrophoresis.
-
-
DNA Sequencing:
-
For a more detailed analysis, the amplified resistance genes or specific regions of the bacterial chromosome (e.g., the 16S rRNA gene) are sequenced to identify mutations that may confer resistance.[10]
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical cross-resistance study, from the initial collection of bacterial isolates to the final data analysis.
Caption: Workflow for a typical omadacycline cross-resistance study.
References
- 1. jmilabs.com [jmilabs.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Antibiotic Resistance Mechanisms in Bacteria: Relationships Between Resistance Determinants of Antibiotic Producers, Environmental Bacteria, and Clinical Pathogens [frontiersin.org]
- 4. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. 1377. Omadacycline In Vitro Activity Against a Molecularly Characterized Collection of Clinical Isolates with Known Tetracycline Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Omadacycline Demonstrates Longer Post-Antibiotic Effect Than Doxycycline Against Key Bacterial Pathogens
A comparative analysis of the post-antibiotic effect (PAE) reveals that omadacycline, a newer aminomethylcycline, exhibits a more prolonged period of bacterial growth suppression after drug removal compared to the older tetracycline, doxycycline, against common Gram-positive and Gram-negative bacteria. This extended PAE, coupled with its ability to overcome common tetracycline resistance mechanisms, positions omadacycline as a potentially more potent therapeutic option in certain clinical scenarios.
This guide provides a detailed comparison of the post-antibiotic effect of omadacycline and doxycycline, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target with a Key Difference
Both omadacycline and doxycycline are protein synthesis inhibitors that bind to the 30S ribosomal subunit in bacteria. This binding action prevents the association of aminoacyl-tRNA with the ribosome, thereby halting the elongation of peptide chains and inhibiting bacterial growth.[1][2] Omadacycline, however, is a semisynthetic derivative of minocycline designed with modifications to its core structure.[3] These modifications allow it to bind more effectively to the ribosome and overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[3][4][5]
Comparative Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the persistent suppression of bacterial growth that occurs after a short-term exposure to an antimicrobial agent. A longer PAE can allow for less frequent dosing intervals and may contribute to better clinical outcomes.
The following table summarizes the available in vitro PAE data for omadacycline and doxycycline against Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.
| Antibiotic | Bacterial Strain | Concentration | Exposure Time | Post-Antibiotic Effect (PAE) in hours |
| Omadacycline | Staphylococcus aureus | Not Specified | Not Specified | 2.2 - 3.3[6] |
| Streptococcus pneumoniae | Not Specified | Not Specified | 3.3[6][7] | |
| Escherichia coli | Not Specified | Not Specified | 1.4[7] | |
| Doxycycline | Staphylococcus aureus | 8-16x MIC | Not Specified | ~2.0 |
| Streptococcus pneumoniae | 8-16x MIC | Not Specified | ~2.0 | |
| Escherichia coli | 8-16x MIC | Not Specified | ~2.0 |
Note: The data for doxycycline is derived from graphical representations in the cited source and represents an approximate value. The concentrations used were 8 to 16 times the Minimum Inhibitory Concentration (MIC).
Based on this data, omadacycline demonstrates a longer or comparable PAE to doxycycline against the tested Gram-positive organisms, S. aureus and S. pneumoniae. Notably, against S. pneumoniae, omadacycline's PAE of 3.3 hours is significantly longer than the approximately 2 hours observed for doxycycline. For the Gram-negative bacterium E. coli, doxycycline appears to have a slightly longer PAE.
Experimental Protocols
The determination of the post-antibiotic effect is a critical component of characterizing the pharmacodynamic properties of an antibiotic. The following is a generalized protocol for determining the in vitro PAE, based on standard methodologies.
In Vitro Post-Antibiotic Effect (PAE) Determination Protocol
-
Bacterial Culture Preparation: Bacterial isolates are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to the logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., ~10^6 colony-forming units [CFU]/mL).
-
Antibiotic Exposure: The standardized bacterial suspension is divided into two sets of tubes. One set is exposed to the test antibiotic (omadacycline or doxycycline) at a specific concentration (often a multiple of the MIC), while the control set is left untreated. Both sets are incubated for a defined period (e.g., 1-2 hours) at 37°C.
-
Antibiotic Removal: After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution of the culture in fresh, pre-warmed broth to reduce the antibiotic concentration to sub-inhibitory levels. The control culture undergoes the same dilution.
-
Regrowth Monitoring: The viable counts (CFU/mL) in both the test and control cultures are determined at regular intervals (e.g., every hour) by plating serial dilutions onto agar plates. The plates are incubated, and the colonies are counted.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the time required for the viable count in the control culture to increase by 1 log10.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both omadacycline and doxycycline is the direct inhibition of protein synthesis at the ribosomal level. There are no complex signaling pathways directly described for their immediate antibacterial effect. The key distinction lies in omadacycline's structural modifications that circumvent resistance mechanisms.
Caption: Experimental workflow for determining the in vitro post-antibiotic effect (PAE).
Conclusion
The available data indicates that omadacycline generally possesses a longer post-antibiotic effect against key Gram-positive pathogens compared to doxycycline. This extended duration of bacterial growth suppression, combined with its enhanced activity against tetracycline-resistant strains, underscores its potential as a valuable therapeutic agent. For researchers and drug developers, these findings highlight the importance of the PAE as a pharmacodynamic parameter in evaluating the potential clinical utility of new antibiotics. Further head-to-head studies with standardized methodologies are warranted to provide a more definitive comparative analysis of the PAE of these two important tetracycline-class antibiotics across a broader range of clinical isolates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antibacterial activities of omadacycline, a novel aminomethylcycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omadacycline Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omadacycline: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Omadacycline and Doxycycline in Preclinical Models of Soft Tissue Infection
This guide provides an objective comparison of omadacycline and doxycycline for the treatment of soft tissue infections, drawing upon data from various animal models. The focus is on efficacy, pharmacodynamics, and the experimental methodologies used to generate these findings. This information is intended to assist researchers, scientists, and professionals in the field of drug development in evaluating these two tetracycline-class antibiotics.
Introduction
Omadacycline is a novel aminomethylcycline, a semisynthetic derivative of minocycline, approved for acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][2][3] Its structural modifications allow it to overcome common tetracycline resistance mechanisms.[4][5] Doxycycline, a long-acting, semi-synthetic tetracycline, has been a mainstay for treating various infections, including those of the skin and soft tissue caused by Staphylococcus aureus (S. aureus).[6][7] This guide compares the performance of these two drugs in preclinical animal models, which are critical for establishing efficacy before human trials.
Mechanism of Action and Resistance
Both omadacycline and doxycycline function by binding to the 30S subunit of the bacterial ribosome, which inhibits protein synthesis.[4] However, resistance to older tetracyclines like doxycycline is common and typically mediated by two main mechanisms: efflux pumps that actively remove the drug from the bacterial cell and ribosomal protection proteins (RPPs) that dislodge the antibiotic from its binding site.[8] Omadacycline's aminomethyl group at the C-9 position provides steric hindrance that protects it from both efflux and ribosomal protection, allowing it to maintain activity against many doxycycline-resistant strains.[4][8]
Caption: Mechanism of tetracycline action and omadacycline's evasion of common resistance pathways.
Comparative Efficacy in Animal Models
The neutropenic murine thigh infection model is a standard and well-established preclinical model for evaluating the in vivo efficacy of antibiotics against soft tissue infections. Studies utilizing this model demonstrate omadacycline's potent activity against key pathogens, including methicillin-susceptible (MSSA) and methicillin-resistant S. aureus (MRSA).
Data Presentation
Table 1: In Vivo Efficacy of Omadacycline against S. aureus in the Murine Thigh Model
| Parameter | Value | Pathogen Strains | Source |
|---|---|---|---|
| Bacterial Load Reduction | ≥2-log kill achieved over the dose range | 10 S. aureus strains (4 MSSA, 6 MRSA) | [9] |
| Net Stasis | Achieved over the dose range for every strain | 10 S. aureus strains (4 MSSA, 6 MRSA) | [1][2] |
| 1-Log CFU Reduction | Observed over the dose range for every strain | 10 S. aureus strains (4 MSSA, 6 MRSA) |[1][2] |
Note: Direct comparative studies of omadacycline vs. doxycycline in the same soft tissue infection model were not prevalent in the reviewed literature. Efficacy for doxycycline is often inferred from its established clinical use and pharmacodynamic targets.
Table 2: Comparative Pharmacodynamic Parameters for Bacteriostatic Activity
| Antibiotic | PD Parameter | Target Value (Free Drug) | Animal Model | Pathogen | Source |
|---|---|---|---|---|---|
| Omadacycline | 24-h AUC/MIC (Total Drug) | Median: 21.9 | Neutropenic Murine Thigh | S. aureus | [1][2] |
| Doxycycline | 24-h AUC/MIC (Free Drug) | ~12.4 - 25 | Murine Thigh / In Vitro Model | S. aureus / S. pneumoniae |[10] |
The Area Under the Curve (AUC) to Minimum Inhibitory Concentration (MIC) ratio is a key predictor of tetracycline efficacy. A target value is the AUC/MIC ratio required to achieve a specific effect, such as halting bacterial growth (stasis).
Table 3: Comparative In Vitro Activity (MIC) Against Key Pathogens
| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Source |
|---|---|---|---|---|
| S. aureus (MSSA) | Omadacycline | 0.12 | 0.25 | [1][2][9] |
| S. aureus (MRSA) | Omadacycline | 0.25 | 0.25 | [1][2][9] |
| S. aureus (Tetracycline-Resistant) | Omadacycline | 0.25 | 0.5 | [1][2] |
| S. aureus (General) | Doxycycline | - | - | [6][7][11] |
| Yersinia pestis | Omadacycline | - | 1 | [12] |
| Yersinia pestis | Doxycycline | - | 1 | [12] |
| Bacillus anthracis | Omadacycline | - | 0.06 | [12] |
| Bacillus anthracis | Doxycycline | - | 0.06 |[12] |
Note: Doxycycline susceptibility against S. aureus can be variable, and clinical data is often limited.[6][13] Omadacycline demonstrates consistently low MIC₉₀ values, even against MRSA strains.[1][9]
Experimental Protocols
Neutropenic Murine Thigh Infection Model
This model is standard for assessing in vivo antibiotic efficacy for soft tissue infections. The protocol generally involves the following steps:
-
Induction of Neutropenia: Mice are rendered neutropenic (low white blood cell count) through the administration of cyclophosphamide. This makes them more susceptible to infection and ensures that the observed antibacterial effect is due to the drug, not the animal's immune system.
-
Infection: A predetermined concentration of the bacterial pathogen (e.g., S. aureus) is injected directly into the thigh muscle. Studies with omadacycline have used an inoculum of approximately 6.5 log₁₀ CFU per thigh.[1]
-
Treatment: Antibiotic therapy is initiated at a specific time point post-infection, typically 2 hours.[1][2] Omadacycline has been administered subcutaneously every 12 hours for a 24-hour period across a range of doses (e.g., 0.25 to 64 mg/kg).[1][2]
-
Assessment of Efficacy: After the 24-hour treatment period, the mice are euthanized. The thigh muscles are excised, homogenized, and plated on agar to quantify the number of viable bacteria (CFU/thigh). The change in bacterial count compared to untreated control animals is the primary measure of efficacy.
Caption: A typical workflow for the neutropenic murine thigh infection model.
Discussion and Conclusion
Preclinical data from established animal models robustly supports the efficacy of omadacycline for treating soft tissue infections caused by S. aureus, including MRSA strains.[1][2] The pharmacodynamic target for stasis (AUC/MIC of ~22) is consistently achieved in these models.[1][2]
While direct, side-by-side comparisons with doxycycline in the same soft tissue infection models are not widely published, a comparison of their pharmacodynamic targets and in vitro potency provides valuable insight. Doxycycline's bacteriostatic AUC/MIC target is in a similar range (~12-25).[10] However, the critical difference lies in their activity against resistant pathogens. Omadacycline was designed to evade common tetracycline resistance mechanisms and consistently demonstrates low MIC values against MRSA and tetracycline-resistant phenotypes, whereas doxycycline's efficacy can be limited by such resistance.[4][7][8]
For researchers and drug developers, the evidence suggests that omadacycline is a potent agent against key soft tissue pathogens in animal models. Its performance, particularly against resistant strains, indicates a significant advantage over older tetracyclines. Future studies directly comparing omadacycline and doxycycline in animal models of infection with well-characterized resistant strains would be beneficial to further delineate their relative efficacy.
References
- 1. In Vivo Pharmacodynamics of Omadacycline against Staphylococcus aureus in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Omadacycline Oral Dosing and Pharmacokinetics in Community-Acquired Bacterial Pneumonia and Acute Bacterial Skin and Skin Structure Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. ldh.la.gov [ldh.la.gov]
- 8. Use of oral tetracyclines in the treatment of adult outpatients with skin and skin structure infections: Focus on doxycycline, minocycline, and omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacodynamics of Doxycycline and Tetracycline against Staphylococcus pseudintermedius: Proposal of Canine-Specific Breakpoints for Doxycycline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Oral Doxycycline for Community-acquired Methicillin-resistant Staphylococcus aureus (CA-MRSA) Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Omadacycline Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Omadacycline: A Non-Inferior Alternative to Standard-of-Care Antibiotics in Pivotal Clinical Trials
Omadacycline, a modernized tetracycline antibiotic, has demonstrated non-inferiority to standard-of-care antibiotics in the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI), according to findings from three pivotal Phase 3 clinical trials. These studies, known as OPTIC, OASIS-1, and OASIS-2, have established omadacycline as an effective and well-tolerated treatment option, available in both intravenous (IV) and oral formulations.[1][2][3][4]
The OPTIC (Omadacycline for Pneumonia Treatment in the Community) trial evaluated the efficacy and safety of omadacycline compared to moxifloxacin for the treatment of adults with CABP.[5][6][7] The OASIS-1 and OASIS-2 (Omadacycline in Acute Skin and Skin Structure Infections Study) trials compared omadacycline to linezolid for the treatment of adults with ABSSSI.[1][8]
Comparative Efficacy in Clinical Trials
The primary objective of these non-inferiority trials was to demonstrate that the efficacy of omadacycline was not unacceptably worse than the active comparator. The pre-defined non-inferiority margin in these studies was 10 percentage points.[1]
Community-Acquired Bacterial Pneumonia (CABP): The OPTIC Trial
In the OPTIC trial, a total of 774 patients were randomized to receive either omadacycline or moxifloxacin. The primary endpoint was the early clinical response (ECR) at 72 to 120 hours after the first dose. Omadacycline demonstrated non-inferiority to moxifloxacin, with an ECR of 81.1% compared to 82.7% for moxifloxacin.[1][7] The secondary endpoint, the investigator-assessed clinical response at the post-treatment evaluation (PTE), also showed comparable results, with success rates of 87.6% for omadacycline and 85.1% for moxifloxacin.[1][7]
| Efficacy Endpoint (OPTIC Trial - CABP) | Omadacycline (n=386) | Moxifloxacin (n=388) | Difference (95% CI) |
| Early Clinical Response (ECR) | 81.1% | 82.7% | -1.6% (-7.1 to 3.8) |
| Investigator-Assessed Clinical Response at PTE | 87.6% | 85.1% | 2.5% (-2.4 to 7.4) |
Acute Bacterial Skin and Skin Structure Infections (ABSSSI): The OASIS-1 & OASIS-2 Trials
The OASIS-1 trial randomized 655 patients to receive either IV-to-oral omadacycline or IV-to-oral linezolid. The primary endpoint was the early clinical response at 48 to 72 hours. Omadacycline was found to be non-inferior to linezolid, with an ECR of 84.8% versus 85.5% for linezolid.[1]
The OASIS-2 trial, which included 735 patients, specifically evaluated an oral-only regimen of omadacycline compared to oral linezolid.[2][8] In this study, omadacycline also met the non-inferiority criteria for early clinical response.[8] A pooled analysis of the OASIS trials confirmed the non-inferiority of omadacycline to linezolid.[2]
| Efficacy Endpoint (OASIS-1 Trial - ABSSSI) | Omadacycline (n=316) | Linezolid (n=311) | Difference (95% CI) |
| Early Clinical Response (ECR) | 84.8% | 85.5% | -0.7% (-6.3 to 4.9) |
| Investigator-Assessed Clinical Response at PTE | 86.1% | 83.6% | 2.5% (-3.2 to 8.2) |
Safety and Tolerability Profile
Across the pivotal trials, omadacycline was generally well-tolerated. The most frequently reported adverse events were gastrointestinal in nature, including nausea and vomiting.[1][8][9] In the OPTIC trial, the incidence of treatment-emergent adverse events was 41.1% in the omadacycline group and 48.5% in the moxifloxacin group.[1] Notably, diarrhea was less frequent with omadacycline (1%) compared to moxifloxacin (8%).[1]
In the OASIS-1 trial, adverse events were reported in 48.3% of patients receiving omadacycline and 45.7% of those receiving linezolid.[1]
It is important to note that a mortality imbalance was observed in the CABP trial, with eight deaths (2%) in the omadacycline-treated group compared to four deaths (1%) in the moxifloxacin-treated group.[4][5] The cause of this imbalance has not been established, and all deaths occurred in patients over 65 years of age with multiple comorbidities.[4][5]
Experimental Protocols
OPTIC Trial (CABP)
-
Study Design: A randomized, multinational, double-blind, double-dummy, non-inferiority trial.[5][7]
-
Patient Population: Adults with community-acquired bacterial pneumonia (Pneumonia Outcomes Research Team [PORT] Risk Class III or IV).[10][11] Patients with known COVID-19 were excluded in a later phase 3b study.[10]
-
Treatment Arms:
-
Primary Endpoint: Early Clinical Response (ECR) at 72-120 hours, defined as survival with improvement in at least two of four symptoms (cough, sputum production, pleuritic chest pain, and dyspnea) without worsening of any of these symptoms.[1][7]
-
Secondary Endpoint: Investigator-assessed clinical response at the Post-Treatment Evaluation (PTE), 5 to 10 days after the last dose.[1][7]
OASIS-1 Trial (ABSSSI)
-
Study Design: A randomized, double-blind, non-inferiority trial conducted at 55 sites.[1]
-
Patient Population: Adults with a qualifying acute bacterial skin and skin structure infection, including wound infections, cellulitis, or major abscesses.[1]
-
Treatment Arms:
-
Treatment Duration: 7 to 14 days.[1]
-
Primary Endpoint: Early Clinical Response (ECR) at 48 to 72 hours.[1]
-
Secondary Endpoint: Investigator-assessed clinical response 7 to 14 days after the end of treatment.[1]
OASIS-2 Trial (ABSSSI)
-
Study Design: A phase 3, double-blind, multicenter, randomized, controlled, non-inferiority trial.[8]
-
Patient Population: Adults with ABSSSI.
-
Treatment Arms:
-
Treatment Duration: 7 to 14 days.[8]
-
Primary Endpoint: Early Clinical Response (ECR) in the modified intent-to-treat (mITT) population.[8]
-
Secondary Endpoint: Investigator-assessed clinical response at the post-treatment evaluation.[8]
Visualizing the Path to Non-Inferiority
The following diagrams illustrate the logical workflow of the clinical trials and the assessment of non-inferiority.
Caption: Workflow of the Omadacycline Non-Inferiority Clinical Trials.
Caption: Logical Framework for Determining Non-Inferiority.
References
- 1. Omadacycline trials show efficacy for pneumonia, skin infections | CIDRAP [cidrap.umn.edu]
- 2. Nuzyra (Omadacycline) Approved for the Treatment of Community-Acquired Bacterial Pneumonia or Acute Bacterial Skin and Skin Structure Infections [ahdbonline.com]
- 3. Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Efficacy for CABP Patients | NUZYRA® (omadacycline) [nuzyra.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Once-daily oral omadacycline versus twice-daily oral linezolid for acute bacterial skin and skin structure infections (OASIS-2): a phase 3, double-blind, multicentre, randomised, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
- 10. atsjournals.org [atsjournals.org]
- 11. Omadacycline vs moxifloxacin in adults with community-acquired bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Omadacycline Demonstrates a More Favorable Safety Profile Compared to Tigecycline in Recent Studies
A comparative analysis of the safety data for omadacycline and tigecycline, two tetracycline-class antibiotics, reveals a notably better safety profile for omadacycline, particularly concerning gastrointestinal adverse events. This is supported by data from a retrospective cohort study and a study in healthy volunteers, which indicate a significantly lower incidence of adverse events with omadacycline.
A retrospective cohort study analyzing 80 patients with severe pneumonia caused by carbapenem-resistant gram-negative bacilli (CRGNB) found a markedly lower incidence of adverse events in the omadacycline group (4.65%) compared to the tigecycline group (24.32%).[1][2][3][4][5] The most significant difference was in the occurrence of diarrhea, which was reported in 16.22% of patients treated with tigecycline but not at all in those who received omadacycline.[4] While the study found no statistically significant difference in 28-day mortality between the two groups, the clinical efficacy rate was significantly higher for omadacycline.[1][2][3][4][5]
Similarly, a study conducted in 63 healthy adult subjects demonstrated a substantial difference in the incidence of nausea, with only 2.4% of participants in the omadacycline group experiencing this side effect compared to 47.6% in the tigecycline group.[6] In this study, two subjects discontinued tigecycline treatment due to adverse events, both of which were nausea related to the study drug.[6] No serious adverse events were reported in either treatment group.[6]
Tigecycline has been associated with a higher rate of nausea and vomiting, which are often dose-limiting.[7] In phase 3 clinical trials, the overall discontinuation rate for tigecycline due to adverse events was 5%, with nausea and vomiting being the most frequent reasons.[7] Furthermore, tigecycline carries a boxed warning from the U.S. Food and Drug Administration due to an observed increase in all-cause mortality compared to other antibiotics in certain infections.[8] Other potential adverse effects of tigecycline include pancreatitis, liver problems, and photosensitivity.[8][9]
Omadacycline, a newer aminomethylcycline, has shown a generally favorable safety profile in clinical trials for community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[10][11] The most common side effects reported for omadacycline are gastrointestinal in nature, such as nausea and vomiting, but these are generally infrequent and mild.[11]
Comparative Safety Data
| Adverse Event | Omadacycline | Tigecycline | Study Population |
| Overall Adverse Events | 4.65% | 24.32% | Patients with severe pneumonia[1][2][3][4][5] |
| Nausea | 2.4% | 47.6% | Healthy adult subjects[6] |
| Diarrhea | 0.00% | 16.22% | Patients with severe pneumonia[4] |
| Vomiting | Not specified in direct comparison | 18% - 20% in various studies[12] | Not directly compared in the same study |
| Elevated ALT | Mentioned as a primary adverse event | Not specified in direct comparison | Patients with severe pneumonia[5] |
| Thrombocytopenia | Mentioned as a primary adverse event | Not specified in direct comparison | Patients with severe pneumonia[5] |
Experimental Protocols
Retrospective Cohort Study of Patients with Severe Pneumonia
This study was a retrospective analysis of adult patients with severe pneumonia caused by CRGNB who were treated in an intensive care unit (ICU) between April 1, 2023, and March 31, 2025.[1][3] Patients included had received at least 72 hours of intravenous omadacycline or tigecycline.[1][3] The primary outcome measured was 28-day all-cause mortality.[1][3] Secondary outcomes included clinical efficacy and microbiological clearance rates. Safety was also assessed throughout the study period.[1][3]
Pharmacokinetic and Safety Study in Healthy Adult Subjects
This study enrolled 63 healthy, non-smoking male and female adult subjects.[6] The omadacycline group (n=42) received 100 mg intravenously every 12 hours for two doses, followed by 100 mg every 24 hours for three doses.[6] The tigecycline group (n=21) received an initial 100-mg loading dose followed by 50 mg every 12 hours for six doses.[6] Safety and tolerability were assessed, and any subject who received at least one dose of either drug was included in the safety analysis.[6]
Logical Relationship of Safety Profile Comparison
Caption: Comparative safety profiles of omadacycline and tigecycline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Efficacy and Safety of Omadacycline Versus Tigecycline in Treating Severe Pneumonia Caused by Carbapenem-Resistant Gram-Negative Bacilli: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Clinical Efficacy and Safety of Omadacycline Versus Tigecycline in Treating Severe Pneumonia Caused by Carbapenem-Resistant Gram-Negative Bacilli: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Tigecycline - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. Tigecycline (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 10. Omadacycline trials show efficacy for pneumonia, skin infections | CIDRAP [cidrap.umn.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. pfizermedical.com [pfizermedical.com]
Assessing the clinical and microbiological eradication rates of omadacycline compared to other antibiotics
A comprehensive review of omadacycline's performance against other antibiotics in treating acute bacterial infections, supported by clinical trial data and detailed experimental methodologies.
Omadacycline, a novel aminomethylcycline antibiotic, has demonstrated non-inferiority to standard-of-care antibiotics in the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP). This guide provides a detailed comparison of its clinical and microbiological eradication rates with those of other antibiotics, based on data from pivotal Phase III clinical trials and subsequent meta-analyses.
Clinical Efficacy: A Synthesis of Key Clinical Trials
Omadacycline has been rigorously evaluated in several large-scale clinical trials, primarily against linezolid for ABSSSI and moxifloxacin for CABP. The collective evidence from these studies indicates that omadacycline is an effective and generally well-tolerated treatment option.[1]
A meta-analysis of seven randomized controlled trials (RCTs) involving 2841 patients with acute bacterial infections found that the clinical cure rate of omadacycline was similar to that of comparator antibiotics.[2][3] Similarly, the microbiological eradication rate of omadacycline was comparable to other antibiotics in the treatment of these infections.[2][3][4]
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
The OASIS (Omadacycline in Acute Skin and Skin Structure Infections Study) program, consisting of two Phase III trials (OASIS-1 and OASIS-2), compared the efficacy of omadacycline with linezolid.[5][6] An integrated analysis of these studies, which included 691 patients treated with omadacycline and 689 with linezolid, demonstrated that omadacycline was non-inferior to linezolid.[5][6] The primary endpoint of early clinical response (ECR) was met, with 86.2% of omadacycline-treated patients achieving this outcome compared to 83.9% of those on linezolid.[5][6] Clinical responses were consistent across various infection types, including wound infections, cellulitis/erysipelas, and major abscesses.[5][7]
Community-Acquired Bacterial Pneumonia (CABP)
In the OPTIC (Omadacycline for Pneumonia Treatment in the Community) study, a Phase III trial involving 774 adult patients, once-daily intravenous (IV) to oral omadacycline was compared with IV to oral moxifloxacin for the treatment of CABP.[8] The results showed that omadacycline was non-inferior to moxifloxacin.[1][9] The early clinical response rate was 81.1% for omadacycline and 82.7% for moxifloxacin.[1] At the post-treatment evaluation, the clinical success rates were 87.6% for omadacycline and 85.1% for moxifloxacin.[1] A subsequent Phase 3 study, OPTIC-2, involving 670 patients with moderate to severe CABP, further confirmed these findings, with ECR rates of 89.6% for omadacycline and 87.7% for moxifloxacin.[10]
Microbiological Eradication Rates
Omadacycline has demonstrated a broad spectrum of activity against common pathogens in both ABSSSI and CABP, including resistant strains.
In a pooled analysis, the microbiological eradication rate of omadacycline was found to be similar to that of comparator antibiotics for acute bacterial infections.[2] Specifically, no statistically significant differences were observed in eradication rates for infections caused by Staphylococcus aureus (including MRSA and MSSA) and Enterococcus faecalis.[2][4]
For CABP, omadacycline showed similar clinical success rates to moxifloxacin against identified pathogens.[11][12] This includes activity against Streptococcus pneumoniae, atypical pathogens, and Gram-negative bacteria.[12]
Data Summary Tables
Table 1: Clinical Efficacy of Omadacycline vs. Linezolid in ABSSSI (OASIS Integrated Analysis)
| Endpoint | Omadacycline | Linezolid | Treatment Difference (95% CI) |
| Early Clinical Response (ECR) | 86.2% | 83.9% | 2.3 (-1.5 to 6.2)[5][6] |
| Investigator-Assessed Clinical Response at PTE (mITT) | 86.1% | 83.6% | 2.5 (-3.2 to 8.2)[1] |
Table 2: Clinical Efficacy of Omadacycline vs. Moxifloxacin in CABP (OPTIC Study)
| Endpoint | Omadacycline | Moxifloxacin | Treatment Difference (95% CI) |
| Early Clinical Response (ECR) (ITT) | 81.1% | 82.7% | -1.6 (-7.1 to 3.8)[1] |
| Investigator-Assessed Clinical Response at PTE (ITT) | 87.6% | 85.1% | 2.5 (-2.4 to 7.4)[1] |
Table 3: Microbiological Eradication Rates of Omadacycline vs. Comparators for Specific Pathogens (Pooled Analysis)
| Pathogen | Omadacycline (Odds Ratio) | Comparator (Odds Ratio) | 95% Confidence Interval |
| Staphylococcus aureus | 1.14 | 1.00 | 0.80, 1.63[2] |
| MRSA | 1.28 | 1.00 | 0.73, 2.24[2] |
| MSSA | 1.12 | 1.00 | 0.69, 1.81[2] |
| Enterococcus faecalis | 2.47 | 1.00 | 0.36, 16.97[2] |
Experimental Protocols
The clinical trials cited in this guide followed rigorous, double-blind, randomized, non-inferiority designs.
OASIS Program (ABSSSI)
-
OASIS-1: A global, multicenter, randomized, double-blind, double-dummy study.[5]
-
Patient Population: Adults with ABSSSI (wound infection, cellulitis/erysipelas, or major abscess).[5]
-
Intervention: Intravenous (IV) omadacycline or IV linezolid, with an option to transition to oral formulations after day 3 based on clinical improvement.[5]
-
Primary Endpoint: Early clinical response (ECR) at 48 to 72 hours, defined as a ≥20% reduction in lesion size without rescue antibacterial therapy.[7][13]
-
-
OASIS-2: A US-only, oral-only study comparing omadacycline to linezolid.[5][6]
OPTIC Program (CABP)
-
OPTIC Study: A global, randomized, double-blind, active-controlled, multi-center Phase III trial.[8]
-
Patient Population: Adult patients with community-acquired bacterial pneumonia.[8]
-
Intervention: Once-daily, IV-to-oral omadacycline compared to IV-to-oral moxifloxacin for 7-14 days.[1][11]
-
Primary Endpoint: Early clinical response (ECR) at 72 to 120 hours, defined as survival with improvement in at least two of four key symptoms (cough, sputum production, pleuritic chest pain, and dyspnea) without worsening of any symptom.[1]
-
-
OPTIC-2 Study: A global, Phase 3 clinical study.[10]
-
Patient Population: Adults with moderate to severe CABP.[10]
-
Intervention: Once-daily, IV-to-oral omadacycline compared to IV-to-oral moxifloxacin.[10]
-
Primary Endpoint: Statistical non-inferiority in the intent-to-treat (ITT) population at the early clinical response (ECR) timepoint (72-120 hours after initiation of therapy).[10]
-
Visualizing the Research Workflow
The following diagrams illustrate the logical flow of the clinical trial process for evaluating omadacycline.
Caption: Generalized workflow of the Phase III clinical trials for omadacycline.
References
- 1. Omadacycline trials show efficacy for pneumonia, skin infections | CIDRAP [cidrap.umn.edu]
- 2. Omadacycline for treatment of acute bacterial infections: a meta-analysis of phase II/III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omadacycline for treatment of acute bacterial infections: a meta-analysis of phase II/III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Omadacycline for Acute Bacterial Skin and Skin Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omadacycline for Acute Bacterial Skin and Skin Structure Infections: Integrated Analysis of Randomized Clinical Trials - Conference Correspondent [conference-correspondent.com]
- 8. Paratek's Phase III trial of omadacycline shows positive outcome in CABP treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Omadacycline found promising for treatment of moderate to severe community-acquired bacterial pneumonia in phase 3 trial [medicaldialogues.in]
- 11. Omadacycline vs moxifloxacin in adults with community-acquired bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Omadacycline Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved Quality of Life in Adults with Acute Bacterial Skin and Skin Structure Infections with Omadacycline or Linezolid Therapy [ahdbonline.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
